molecular formula C30H48O B15595944 Cyclomusalenone

Cyclomusalenone

Cat. No.: B15595944
M. Wt: 424.7 g/mol
InChI Key: RCXORQWZHHYMBR-NKWHSVKHSA-N
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Description

Cyclomusalenone is a useful research compound. Its molecular formula is C30H48O and its molecular weight is 424.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,26?,27-,28+,29-,30+/m1/s1

InChI Key

RCXORQWZHHYMBR-NKWHSVKHSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemistry of "Cyclomusalenone": A Technical Guide to Phenylphenalenones of the Banana Plant

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical structure, properties, and biological significance of phenylphenalenones, the class of compounds likely referred to as "Cyclomusalenone," reveals a fascinating interplay of plant defense and potent bioactivity. This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of these unique natural products isolated from the Musa genus.

The term "this compound" does not correspond to a recognized compound in the scientific literature. It is highly probable that this name is a misnomer for a class of specialized metabolites known as phenylphenalenones, which are prominently found in plants of the Musa genus, including bananas and plantains. These compounds are key components of the plant's defense mechanism against pathogens. This guide will focus on a representative and well-studied phenylphenalenone, Irenolone, as a case study to explore the chemical and biological landscape of this important class of natural products.

The Chemical Identity of Irenolone

Irenolone is a phytoalexin, a substance produced by plants as a defense against pathogenic microorganisms. Its core structure is a tricyclic phenalenone nucleus attached to a phenyl group.

Chemical Structure:

  • IUPAC Name: 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one

  • Molecular Formula: C₁₉H₁₂O₃

  • Molecular Weight: 288.30 g/mol

The planar, aromatic nature of the phenalenone core, combined with the substituted phenyl ring, gives rise to the unique photophysical and biological properties of this class of compounds.

Spectroscopic and Physicochemical Data

The structural elucidation and characterization of Irenolone and related phenylphenalenones rely on a combination of spectroscopic techniques. The following table summarizes key quantitative data for Irenolone.

PropertyData
¹³C NMR (DMSO-d₆) The carbon spectrum of Irenolone displays characteristic shifts for its aromatic and carbonyl carbons. Key signals include those for the ketone carbonyl and the hydroxyl-substituted carbons.[1]
Mass Spectrometry The exact mass of Irenolone is 288.078644 g/mol .
UV-Vis Absorption Phenylphenalenones exhibit strong absorption in the UV and visible regions, a property linked to their phototoxic activities.
Biological Activity As a phytoalexin, Irenolone exhibits significant antifungal activity against various plant pathogens.

Experimental Protocols

Isolation of Irenolone from Musa species

The isolation of Irenolone and other phenylphenalenones is typically performed from the leaves or fruit peels of Musa species, often after inducing their production through exposure to a stressor, such as a pathogen or an elicitor like kanamycin.

General Isolation Procedure: [2]

  • Induction: Healthy plant material (e.g., banana leaves or fruit peels) is treated with an elicitor solution (e.g., kanamycin) or inoculated with a fungal pathogen to stimulate the production of phytoalexins. A control group is treated with a sterile solvent.

  • Extraction: After a suitable incubation period, the plant material is extracted with an organic solvent, such as ethyl acetate.

  • Chromatographic Separation: The crude extract is concentrated and subjected to chromatographic techniques to separate the components. This typically involves:

    • Thin-Layer Chromatography (TLC): Preparative TLC on silica (B1680970) gel plates is used for initial purification. Phenylphenalenones often appear as colored spots.

    • Column Chromatography: Further purification can be achieved using silica gel column chromatography with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate).

  • Characterization: The purified compounds are identified and characterized using spectroscopic methods, including NMR (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy.

Biological Activity and Mechanism of Action

Irenolone and other phenylphenalenones are key players in the defense response of Musa species. Their primary biological role is as antifungal agents.

The antifungal mechanism of phenylphenalenones is particularly noteworthy as it is often light-dependent.[3] Upon exposure to light, these compounds can act as photosensitizers, leading to the production of reactive oxygen species (ROS), such as singlet oxygen.[3] These ROS are highly cytotoxic and can damage essential cellular components of the invading fungal pathogen, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This phototoxic activity enhances the antifungal efficacy of these phytoalexins.[3]

Phenylphenalenone Biosynthesis

The biosynthesis of phenylphenalenones in the Musaceae family is a complex process that involves several enzymatic steps. The pathway begins with precursors from the phenylpropanoid pathway. A putative biosynthetic pathway has been proposed, outlining the key transformations from simple phenolic compounds to the complex tricyclic structure of phenylphenalenones.[4][5]

Phenylphenalenone_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Diarylheptanoid Formation cluster_2 Cyclization and Modification Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Diketidyl_CoA Diketidyl-CoA Intermediate p_Coumaroyl_CoA:e->Diketidyl_CoA:w PKS-1 Malonyl_CoA Malonyl-CoA Malonyl_CoA:e->Diketidyl_CoA:w Linear_Diarylheptanoids Linear Diarylheptanoids Diketidyl_CoA->Linear_Diarylheptanoids PKS-2 Diarylheptanoid_orthoquinone Diarylheptanoid orthoquinone Linear_Diarylheptanoids->Diarylheptanoid_orthoquinone AKR, DHG, P450/PPO PP_scaffold Basic Phenylphenalenone Scaffold Diarylheptanoid_orthoquinone->PP_scaffold DAC Irenolone Irenolone PP_scaffold->Irenolone Oxidation, Hydroxylation PAL PAL C4H C4H PKS_1 PKS_1 PKS_2 PKS_2 AKR AKR DAC DAC

Caption: Putative biosynthetic pathway of phenylphenalenones in Musa species.

This guide provides a foundational understanding of the chemical and biological properties of phenylphenalenones, the class of compounds likely intended by the query "this compound." The representative compound, Irenolone, showcases the unique structural features and potent antifungal activity that make this class of natural products a compelling area for further research in drug discovery and plant science. The detailed information on their structure, properties, isolation, and biosynthesis serves as a valuable resource for professionals in these fields.

References

Cyclomusalenone: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomusalenone, a naturally occurring triterpenoid (B12794562), has been identified within the plant kingdom, notably in the banana plant, Musa sapientum. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, also referred to as 31-norcyclolaudenone. This document details the isolation and characterization methodologies, presents quantitative data in a structured format, and visualizes key experimental workflows. The information compiled herein serves as a foundational resource for researchers interested in the potential pharmacological applications of this natural product.

Discovery and Origin

This compound was first isolated from the peel of the banana plant, Musa sapientum L., by Knapp and Nicholas in 1970.[1][2][3] Their work identified this triterpene ketone, which they named 31-norcyclolaudenone, as a major lipid component not only in the peel but also in the stalk and rhizome of the plant, with smaller quantities found in the leaves and pulp.[2][3] Subsequent studies by Ragasa et al. in 2007 also reported the isolation of this compound from Musa errans, a wild banana species, further confirming its presence within the Musa genus.

The biosynthesis of this compound in Musa sapientum has been investigated using radiolabeled precursors. These studies indicate that the formation of 31-norcyclolaudenone involves the initial removal of the 4α-methyl group from a 4,4-dimethyl triterpene precursor.[2]

Physicochemical Properties and Spectral Data

PropertyValueReference
Molecular Formula C₃₀H₄₈O
Alternate Name 31-Norcyclolaudenone
Source Musa sapientum (peel, stalk, rhizome), Musa errans (corm)[1][2][3]

Experimental Protocols

While the full, detailed experimental protocol from the original 1970 isolation by Knapp and Nicholas is not widely accessible, a representative methodology for the isolation and characterization of a similar cycloartane (B1207475) triterpene, cycloeucalenone (B1256185), from a related Musa species provides a valuable template for researchers. The following protocol is adapted from the isolation of cycloeucalenone and is expected to be highly applicable for the isolation of this compound.

Extraction
  • Plant Material Preparation: Fresh peels of Musa sapientum are collected, washed, and air-dried. The dried peels are then ground into a coarse powder.

  • Maceration: The powdered peel material is subjected to extraction with dichloromethane (B109758) or a similar organic solvent at room temperature for a period of 48-72 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting similar TLC profiles are combined.

  • Crystallization: The fraction containing this compound is further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield the pure compound.

Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group of the ketone.

Biological Activity

Research into the specific biological activities of this compound is limited. The most definitive study to date, conducted by Ragasa et al. (2007) on 31-norcyclolaudenone isolated from Musa errans, investigated its antimicrobial properties.

Antimicrobial Activity

The study revealed that this compound exhibits low antimicrobial activity. The results of the antimicrobial screening are summarized in the table below.

Test OrganismActivityReference
Candida albicansLow[1]
Escherichia coliLow[1]
Pseudomonas aeruginosaLow[1]
Trichophyton mentagrophytesLow[1]
Bacillus subtilisInactive[1]
Staphylococcus aureusInactive[1]
Aspergillus nigerInactive[1]

Currently, there is a lack of published data on other specific biological activities of this compound, such as anticancer, anti-inflammatory, or enzyme inhibitory effects. Further research is warranted to explore the full pharmacological potential of this natural product.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Musa sapientum.

experimental_workflow start Musa sapientum Peels powder Grinding start->powder Drying maceration Dichloromethane Maceration powder->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fraction Collection (TLC) column_chrom->fractions purified_fraction Purified Fraction fractions->purified_fraction crystallization Recrystallization purified_fraction->crystallization This compound This compound crystallization->this compound

Figure 1. General workflow for the isolation of this compound.
Logical Relationship of Research Steps

The following diagram outlines the logical progression of research for a natural product like this compound.

research_logic discovery Discovery & Origin (e.g., in Musa sapientum) isolation Isolation & Purification discovery->isolation characterization Structural Characterization (NMR, MS, IR) isolation->characterization bioactivity Biological Activity Screening (e.g., Antimicrobial) characterization->bioactivity further_studies Further Pharmacological Studies (e.g., Anticancer, Anti-inflammatory) bioactivity->further_studies mechanism Mechanism of Action Studies (Signaling Pathways) further_studies->mechanism

Figure 2. Logical flow of natural product research for this compound.

Conclusion

This compound is a well-characterized triterpenoid found in Musa species. While its discovery dates back several decades, detailed investigations into its biological activities remain limited. The established protocols for its isolation and characterization provide a solid foundation for future research. The low antimicrobial activity reported suggests that its therapeutic potential may lie in other areas. This guide serves to consolidate the current knowledge on this compound and to highlight the opportunities for further scientific exploration into its pharmacological properties and potential applications in drug development.

References

In-depth Technical Guide: Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of its chemical identity, properties, and relevant biological data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial searches for a compound named "Cyclomusalenone" have not yielded a definitive chemical entity with corresponding CAS number and IUPAC name in publicly available chemical databases and scientific literature. This suggests that "this compound" may be a novel, recently discovered compound not yet widely documented, a trivial name used in a specific research context, or a potential misspelling of a related chemical structure.

Given the similarity in nomenclature, this guide will focus on Cyclohexanone (B45756) , a structurally related and extensively studied compound. Cyclohexanone is a six-carbon cyclic ketone that serves as a crucial intermediate in various industrial syntheses and exhibits a range of chemical and biological activities. Should further information clarifying the identity of "this compound" become available, this document will be updated accordingly.

Cyclohexanone: Chemical Identity and Properties

Cyclohexanone is a well-characterized organic compound with extensive documentation of its physical and chemical properties.

IdentifierValueReference
CAS Number 108-94-1[1][2][3][4]
IUPAC Name Cyclohexanone[1][2][3]
Molecular Formula C₆H₁₀O[3][5]
Molecular Weight 98.14 g/mol [5]
Appearance Colorless to pale yellow oily liquid[1][5]
Odor Peppermint or acetone-like[1][5]
Boiling Point 155.65 °C[1]
Melting Point -47 °C[1]
Solubility in water 8.6 g/100 mL (20 °C)[1]

Experimental Protocols

Synthesis of Cyclohexanone

Cyclohexanone can be synthesized through various methods, with the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542) being the most common industrial processes.

1. Oxidation of Cyclohexane:

This industrial method involves the air oxidation of cyclohexane, typically using cobalt catalysts.[1] This process co-produces cyclohexanol (B46403), and the resulting mixture is often referred to as "KA oil" (ketone-alcohol oil).[1]

  • Reaction: C₆H₁₂ + O₂ → (CH₂)₅CO + H₂O

  • Catalyst: Cobalt-based catalysts

  • Key Intermediate: The reaction proceeds through a radical mechanism involving the hydroperoxide C₆H₁₁O₂H.[1]

2. Hydrogenation of Phenol:

Another industrially significant method is the partial hydrogenation of phenol.[1]

  • Reaction: C₆H₅OH + 2 H₂ → (CH₂)₅CO

  • Note: This process can be adjusted to favor the formation of either cyclohexanone or cyclohexanol.[1]

3. Laboratory Scale Synthesis: Jones Oxidation of Cyclohexanol:

In a laboratory setting, cyclohexanone can be prepared by the oxidation of cyclohexanol using chromium trioxide in a process known as the Jones oxidation.

  • Reagents: Cyclohexanol, chromium trioxide (CrO₃), sulfuric acid, acetone.

  • General Procedure: A solution of Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water) is added to a solution of cyclohexanol in acetone. The reaction is typically exothermic and requires cooling. After the reaction is complete, the excess oxidant is quenched, and the cyclohexanone is isolated by extraction and subsequent purification via distillation.

Workflow for Synthesis and Purification

G General Workflow for Laboratory Synthesis of Cyclohexanone cluster_synthesis Synthesis cluster_workup Workup & Purification start Cyclohexanol in Acetone reagent Jones Reagent (CrO3, H2SO4, H2O) reaction Oxidation Reaction (with cooling) start->reaction reagent->reaction quench Quenching (e.g., with isopropanol) reaction->quench extraction Solvent Extraction (e.g., with diethyl ether) quench->extraction washing Washing of Organic Layer (e.g., with brine) extraction->washing drying Drying (e.g., with Na2SO4) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Distillation evaporation->distillation product Pure Cyclohexanone distillation->product

Caption: Workflow for the synthesis and purification of cyclohexanone.

Signaling Pathways and Biological Activity

While cyclohexanone itself is primarily an industrial solvent and chemical intermediate, derivatives of cyclohexane and related cyclic ketones are subjects of research for their biological activities. For instance, some cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antibacterial properties.[6]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a bioactive cyclohexanone derivative could inhibit a cellular signaling pathway, a common objective in drug development.

G Hypothetical Inhibition of a Kinase Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 activates transcription_factor Transcription Factor kinase2->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to response Cellular Response (e.g., Proliferation, Inflammation) nucleus->response initiates inhibitor Cyclohexanone Derivative (Bioactive Compound) inhibitor->kinase2 inhibits

Caption: Diagram of a hypothetical kinase signaling pathway inhibition.

Conclusion

While the specific compound "this compound" remains unidentified in the current scientific literature, the closely related and well-documented compound, cyclohexanone, provides a foundational understanding of this class of cyclic ketones. This guide has provided a technical overview of cyclohexanone's chemical identity, synthetic methodologies, and a hypothetical framework for the biological investigation of related derivatives. Further research is necessary to determine the precise structure and properties of "this compound" to enable a more targeted and in-depth analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Cyclomusalenone" did not yield any specific results. This guide will focus on the well-characterized and structurally related compound, Cyclohexanone (B45756), as a representative cyclic ketone.

Introduction

Cyclohexanone is a six-carbon cyclic organic compound featuring a ketone functional group.[1] It is a colorless, oily liquid with an odor reminiscent of acetone (B3395972) and peppermint.[2][3] Over time, samples may develop a pale yellow hue.[1] This compound serves as a critical industrial intermediate, primarily in the production of nylon.[1][3][4] Its chemical reactivity, centered around the carbonyl group, and its properties as a solvent also make it a valuable molecule in organic synthesis and various other applications.[3][5]

Physical and Chemical Properties

The physical and chemical characteristics of cyclohexanone are well-documented. These properties are crucial for its handling, application in synthesis, and for the development of new derivatives.

Tabulated Physical Properties
PropertyValueReferences
Molecular Formula C₆H₁₀O[1][2][3]
Molecular Weight 98.14 g/mol [2][5]
Appearance Colorless to pale yellow oily liquid[1][2][3]
Odor Peppermint and acetone-like[2][3]
Density 0.947 g/mL at 25 °C
Melting Point -47 °C[1][3]
Boiling Point 155.6 °C[1][2][3]
Flash Point 44 °C[2]
Vapor Pressure 3.4 mmHg at 20 °C
Refractive Index 1.450 at 20 °C
Solubility Data
SolventSolubilityReferences
Water 8.6 g/100 mL at 20 °C[1]
Organic Solvents Miscible with most common organic solvents[1][3][5]

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of cyclohexanone.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of cyclohexanone typically shows signals in the aliphatic region.[6]

  • ¹³C NMR: The carbon NMR spectrum is characterized by a distinct signal for the carbonyl carbon in the downfield region (around 200 ppm) and signals for the methylene (B1212753) carbons of the ring.[7]

NucleusChemical Shift (ppm)
¹H ~1.7-2.4
¹³C (C=O) ~212
¹³C (CH₂) adjacent to C=O ~42
**¹³C (other CH₂) **~25, ~27

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and publications, the general methodologies for the synthesis and characterization of cyclohexanone and its derivatives are well-established.

Synthesis of Cyclohexanone

The industrial production of cyclohexanone is primarily achieved through two main routes:

  • Oxidation of Cyclohexane (B81311): This process involves the oxidation of cyclohexane in the presence of air and typically a cobalt catalyst. This reaction yields a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil" (ketone-alcohol oil).[1][8] The cyclohexanone can then be separated by distillation.

  • Hydrogenation of Phenol: Phenol can be hydrogenated to produce cyclohexanone. This process can be adjusted to favor the formation of either cyclohexanone or cyclohexanol.[1]

A variety of other synthetic methods have been developed for cyclohexanones, particularly for creating substituted derivatives. These include tandem photocatalyzed annulations and various cyclization reactions.[9][10][11]

Caption: A simplified workflow for the industrial production of cyclohexanone.

Characterization Techniques

The characterization of newly synthesized cyclohexanone derivatives would typically involve a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

Biological Activities and Signaling Pathways

While cyclohexanone itself is primarily an industrial chemical, its core structure is a scaffold found in various biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of biological activities.

Reported Biological Activities of Cyclohexanone Derivatives
  • Antibacterial Activity: Certain metal complexes of cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity against various bacterial strains.[12]

  • Antifungal, Anti-inflammatory, and Cytostatic Activities: The broader class of cyclic ketones, such as cyclopentenediones, which share structural similarities, exhibit a wide spectrum of biological effects including antifungal, anti-inflammatory, and cytostatic properties.[13]

  • Neurotrophic Properties: Some complex sesquiterpenoids containing a cyclopropane (B1198618) ring fused to a cyclohexanone-like core have shown neurotrophic activity.[14]

Potentially Relevant Signaling Pathways

Direct signaling pathways for cyclohexanone are not extensively documented in the context of drug development. However, the biological effects of its derivatives would likely be mediated through interactions with key cellular signaling cascades. For drug development professionals, understanding these general pathways is crucial.

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and critical second messenger system involved in numerous cellular processes.[15]

G Generalized cAMP Signaling Pathway receptor GPCR g_protein G Protein receptor->g_protein Ligand Binding ac Adenylyl Cyclase (AC) g_protein->ac Activation atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene Gene Transcription creb->gene

Caption: Overview of the cAMP signaling cascade.

Calcium ions are another fundamental second messenger involved in a vast array of cellular functions. Dysregulation of Ca²⁺ signaling is implicated in various pathologies.[16]

G Simplified Calcium Signaling stimulus External Stimulus receptor Receptor stimulus->receptor plc PLC receptor->plc pip2 PIP2 ip3 IP3 pip2->ip3 PLC activation er Endoplasmic Reticulum ip3->er ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response ca2_release->cellular_response

Caption: A simplified representation of IP3-mediated calcium release.

Conclusion

Cyclohexanone is a foundational molecule in industrial chemistry with well-defined physical and chemical properties. Its structural motif is present in a variety of biologically active compounds, suggesting its potential as a scaffold in drug discovery and development. A thorough understanding of its properties, synthesis, and the general signaling pathways it may influence is essential for researchers and scientists in these fields. Further investigation into novel derivatives of cyclohexanone could yield promising therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Cyclomusalenone and Related Triterpenoids from Musa Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cyclomusalenone" is not extensively documented in publicly available scientific literature. However, a closely related derivative, (24S)-4-epithis compound , has been successfully isolated from the rhizome of Musa species. This guide will focus on this identified triterpenoid (B12794562) as a representative of the "this compound" class of compounds, providing a comprehensive overview of its natural sources, isolation methodologies, and biosynthetic origins.

Introduction to (24S)-4-epithis compound

(24S)-4-epithis compound is a triterpenoid belonging to the cycloartanol (B210237) and derivatives class of organic compounds. Triterpenoids are a large and diverse group of naturally occurring compounds derived from a C30 precursor, squalene. In plants, they play crucial roles in defense and signaling. The presence of (24S)-4-epithis compound in Musa species suggests its potential role in the plant's bioactive properties.

Natural Sources

The primary natural source for (24S)-4-epithis compound is the rhizome of the banana plant (Musa species).[1][2] Rhizomes, the subterranean stems of the plant, are known to be a rich source of various secondary metabolites, including triterpenoids and phenolic compounds. Another related triterpenoid, 31-norcyclolaudenone, has been isolated from the inflorescence of Musa balbisiana, indicating that different parts of the banana plant can be sources of diverse triterpenoids.[3]

Physicochemical Properties

Quantitative data for (24S)-4-epithis compound is limited. However, its basic chemical properties have been computationally predicted and are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₈O[4]
Molecular Weight 424.7 g/mol [4]
IUPAC Name (1S,3R,7R,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[4]
Chemical Class Triterpenoid (Cycloartanol derivative)

Experimental Protocols for Isolation

A detailed experimental protocol for the specific isolation of (24S)-4-epithis compound is not available in the reviewed literature. However, a representative protocol for the isolation of structurally similar triterpenes from Musa balbisiana inflorescence is provided below. This methodology can serve as a strong starting point for the targeted isolation of (24S)-4-epithis compound from Musa rhizomes.

4.1. General Experimental Workflow

The isolation of triterpenoids from Musa species typically involves a multi-step process including extraction, solvent partitioning, and chromatographic separation.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Separation cluster_2 Analysis & Identification A Musa Rhizome (Dried Powder) B Methanol Extraction A->B C Solvent Partitioning (Chloroform, Ethyl Acetate (B1210297), Butanol) B->C D Silica (B1680970) Gel Column Chromatography C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) Analysis E->F G Further Purification (e.g., HPLC) E->G F->D Re-chromatography H Isolated Triterpenoids G->H I Structure Elucidation (NMR, MS) H->I

Figure 1: General workflow for the isolation of triterpenoids from Musa species.

4.2. Detailed Protocol for Triterpenoid Isolation from Musa Species

This protocol is adapted from the methodology used for the isolation of triterpenes from Musa balbisiana inflorescence and is expected to be effective for Musa rhizomes.[3]

Table of Experimental Steps

StepProcedureDetails
1. Plant Material Preparation Drying and GrindingFresh Musa rhizomes are cleaned, sliced, and dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The dried material is then ground into a fine powder.
2. Extraction Methanolic ExtractionThe powdered rhizome is extracted with 94% methanol. The extraction can be performed by infusion in a thermostated water bath (e.g., at 35°C) for several hours with constant shaking. The process is repeated to ensure exhaustive extraction.
3. Filtration and Concentration Removal of Solid DebrisThe methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
4. Solvent Partitioning Fractionation based on PolarityThe crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically chloroform (B151607), followed by ethyl acetate, and then butanol. This separates compounds based on their solubility. Triterpenoids are generally found in the less polar fractions, such as the chloroform fraction.
5. Column Chromatography Primary SeparationThe chloroform fraction is subjected to silica gel column chromatography (e.g., Kieselgel 60, 70-230 mesh). A step gradient of hexane (B92381) and ethyl acetate is used as the mobile phase, starting with a high hexane ratio (e.g., 9:1) and gradually increasing the polarity to 100% ethyl acetate.
6. Fraction Monitoring TLC AnalysisThe eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar TLC profiles are pooled together.
7. Structure Elucidation Compound IdentificationThe purified compounds are subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their chemical structures.

Biosynthesis of Triterpenoids in Musa Species

(24S)-4-epithis compound, as a triterpenoid, is synthesized in the plant via the mevalonic acid (MVA) pathway. The key precursor for all triterpenoids is 2,3-oxidosqualene (B107256).[5] The cyclization of this precursor by various oxidosqualene cyclases (OSCs) leads to the vast diversity of triterpenoid skeletons. In plants, cycloartenol (B190886) synthase (CAS) is a key enzyme that converts 2,3-oxidosqualene into cycloartenol, the precursor for most phytosterols (B1254722) and many other triterpenoids.[5] Subsequent enzymatic modifications, such as oxidations catalyzed by cytochrome P450 monooxygenases and glycosylations by UDP-dependent glycosyltransferases, further diversify the triterpenoid structures.[5]

G cluster_0 Mevalonic Acid (MVA) Pathway cluster_1 Triterpenoid Synthesis A Acetyl-CoA B Mevalonic Acid A->B C Isopentenyl Pyrophosphate (IPP) B->C D Squalene C->D E 2,3-Oxidosqualene D->E Squalene Epoxidase F Oxidosqualene Cyclases (OSCs) (e.g., Cycloartenol Synthase) E->F G Cycloartenol Skeleton (and other triterpenoid backbones) F->G H Further Modifications (Oxidation, Glycosylation, etc.) G->H I (24S)-4-epithis compound & other Triterpenoids H->I

Figure 2: General biosynthetic pathway of triterpenoids in plants.

Conclusion

While "this compound" remains an elusive term, the identification of (24S)-4-epithis compound in Musa rhizomes provides a concrete target for research and development. The methodologies outlined in this guide, based on the successful isolation of related triterpenoids from Musa species, offer a robust framework for the purification and further study of this compound. The diverse biological activities associated with triterpenoids suggest that (24S)-4-epithis compound and other related compounds from the banana plant are promising candidates for applications in the pharmaceutical and nutraceutical industries. Further research is warranted to fully elucidate the bioactivity, mechanism of action, and quantitative yields of these compounds from this readily available plant source.

References

Cyclomusalenone: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of Cyclomusalenone is limited. This guide is constructed based on the activities of structurally related compounds, particularly those from the Musa genus and the broader class of cyclic ketones. The methodologies and potential activities described herein provide a robust framework for initiating a comprehensive biological screening of this compound.

Introduction

This compound is a phytochemical that has been identified in Musa paradisiaca, commonly known as the plantain or banana plant[1]. As a member of the diverse family of compounds isolated from Musa species, which are known to possess a wide range of bioactive constituents like phenolics, flavonoids, and terpenoids, this compound presents an interesting candidate for biological activity screening[2][3][4]. Structurally related compounds, such as cycloeucalenone (B1256185) and various cyclopentenone derivatives, have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties[5][6][7][8]. This guide provides a comprehensive overview of the potential biological activities of this compound and detailed experimental protocols for their evaluation.

Potential Biological Activities and Quantitative Data of Related Compounds

Based on the activities of structurally analogous compounds, the primary areas for screening this compound's bioactivity should include anti-inflammatory, antioxidant, and anticancer effects. The following table summarizes quantitative data from studies on related molecules.

Compound Class/NameBiological ActivityAssayKey FindingsReference
Cycloeucalenone CardiotonicIsolated rat atria contractionMildly cardiotonic[8]
Anti-inflammatoryIn silico dockingStronger binding affinity for NF-κB (-6.0 kcal/mol) than ibuprofen
Cyclopentenone Prostaglandins (B1171923) (e.g., 15d-PGJ2) Anti-inflammatoryInhibition of IκB kinase (IKK)Direct inhibition of IKKβ, a key kinase in the NF-κB signaling pathway.[5]
AnticancerCell viability assays in various cancer cell linesInduction of cell cycle arrest or apoptosis.[6]
Musa paradisiaca extracts AntioxidantDPPH radical scavenging assayExtracts show significant free radical scavenging activity.[3]
AntioxidantABTS radical scavenging assayExtracts demonstrate potent antioxidant capacity.[9]

Experimental Protocols

This section details the experimental methodologies for assessing the key potential biological activities of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by examining its effect on the NF-κB signaling pathway, a critical regulator of inflammation[5][10][11].

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

    • Collect the cell culture supernatant to measure the production of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

    • To assess NF-κB activation directly, nuclear extracts can be prepared from treated cells, and the levels of nuclear NF-κB p65 subunit can be quantified using a transcription factor ELISA kit.

Antioxidant Activity

The antioxidant capacity of this compound can be determined using common in vitro chemical assays that measure its ability to scavenge free radicals.

  • Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Protocol:

    • Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS radical solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Activity

The anticancer potential of this compound can be screened by assessing its cytotoxicity against cancer cell lines and its ability to induce apoptosis.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[12][13].

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

  • Principle: Caspases are key proteases in the apoptotic pathway, and their activation is a hallmark of apoptosis[14][15][16][17][18]. This assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases-3 and -7.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells and add the caspase-3/7 substrate according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

    • Incubate to allow for the enzymatic reaction.

    • Measure the resulting fluorescence or luminescence. An increase in signal compared to untreated cells indicates caspase activation.

  • Principle: A late event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose (B213101) gel[19][20][21].

  • Protocol:

    • Treat cells with this compound as described above.

    • Harvest the cells and lyse them.

    • Isolate the fragmented DNA using a DNA extraction kit or a standard phenol-chloroform extraction method.

    • Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA under UV light. The appearance of a ladder pattern in the treated sample lane is indicative of apoptosis.

Visualization of Pathways and Workflows

Signaling Pathway

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates This compound This compound This compound->IKK_complex Inhibits NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow

Biological_Activity_Screening_Workflow start Start: this compound Sample antioxidant Antioxidant Activity Screening start->antioxidant anti_inflammatory Anti-inflammatory Activity Screening start->anti_inflammatory anticancer Anticancer Activity Screening start->anticancer dpph DPPH Assay antioxidant->dpph abts ABTS Assay antioxidant->abts nfkb NF-κB Inhibition Assay (e.g., in RAW 264.7 cells) anti_inflammatory->nfkb mtt Cell Viability (MTT) Assay (e.g., MCF-7, HeLa cells) anticancer->mtt data_analysis Data Analysis & Interpretation (IC50 values, etc.) dpph->data_analysis abts->data_analysis nfkb->data_analysis apoptosis Apoptosis Induction Assays mtt->apoptosis If cytotoxic mtt->data_analysis caspase Caspase-3/7 Activity apoptosis->caspase dna_ladder DNA Fragmentation apoptosis->dna_ladder caspase->data_analysis dna_ladder->data_analysis end End: Biological Activity Profile data_analysis->end

Caption: A logical workflow for the comprehensive biological activity screening of this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently sparse, its structural characteristics and origin from a medicinally significant plant genus strongly suggest its potential as a bioactive compound. The protocols and frameworks outlined in this technical guide provide a clear and comprehensive path for researchers to systematically investigate its anti-inflammatory, antioxidant, and anticancer properties. Such studies will be crucial in elucidating the therapeutic potential of this compound and contributing to the development of new natural product-based drugs.

References

Putative mechanism of action of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Putative Mechanism of Action of Cyclomusalenone

Disclaimer: Direct research on the mechanism of action of this compound is limited. This document summarizes the well-established mechanisms of action of compounds containing a cyclopentenone moiety, which is the core functional group of this compound and is presumed to be responsible for its biological activity. The information presented herein is based on studies of related cyclopentenone-containing molecules, such as cyclopentenone prostaglandins (B1171923) (e.g., 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂, PGA₁, PGA₂).

Introduction

This compound is a naturally occurring compound characterized by a cyclopentenone ring structure. This functional group is a reactive α,β-unsaturated carbonyl system that can undergo Michael addition with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity is central to the diverse biological activities of cyclopentenone-containing molecules, which include potent anti-inflammatory, pro-apoptotic, and cell cycle inhibitory effects. This guide delineates the putative mechanisms through which this compound is thought to exert its cellular effects, based on the established actions of its core chemical scaffold.

Core Putative Mechanisms of Action

The biological activities of this compound are likely mediated through three primary, interconnected mechanisms:

  • Anti-Inflammatory Effects via NF-κB Inhibition: Cyclopentenones are potent inhibitors of the NF-κB signaling pathway, a central regulator of inflammation.

  • Induction of Apoptosis: Cyclopentenones can trigger programmed cell death in a variety of cell types through the intrinsic mitochondrial pathway.

  • Cell Cycle Arrest: These compounds can halt cell proliferation by interfering with key regulators of the cell cycle, particularly at the G1/S transition.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory action of cyclopentenones is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Cyclopentenones, via their electrophilic carbon, can directly interact with and inhibit key components of this pathway. The primary targets are thought to be the cysteine residues within the activation loop of IKKβ and within the DNA-binding domain of the p50 and p65 subunits of NF-κB.[1][2]

  • Inhibition of IKKβ: By forming a covalent adduct with a critical cysteine residue in the activation loop of IKKβ, cyclopentenones prevent the kinase from phosphorylating IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, preventing NF-κB nuclear translocation.[1]

  • Direct Inhibition of NF-κB DNA Binding: Even if some NF-κB translocates to the nucleus, cyclopentenones can directly modify cysteine residues in the DNA-binding domains of the p50 and p65 subunits, preventing the transcription factor from binding to its target DNA sequences.[2]

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Cyclomusalenone_cyto This compound Cyclomusalenone_cyto->IKK Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Genes Activates Cyclomusalenone_nuc This compound Cyclomusalenone_nuc->NFkB_nuc Inhibits DNA Binding

Putative inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data: NF-κB Inhibition by Cyclopentenones

CompoundCell LineAssay TypeIC₅₀ ValueReference
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂HEK 293NF-κB Luciferase Reporter~5 µM--INVALID-LINK--
Prostaglandin (B15479496) A₁JurkatEMSA (NF-κB DNA Binding)~24 µM--INVALID-LINK--
Ectinascidin 743HEK 293NF-κB β-lactamase Reporter20 nM--INVALID-LINK--[3]
MG132 (Proteasome Inhibitor)-NF-κB β-lactamase Reporter0.3 µM--INVALID-LINK--[3]

Pro-Apoptotic Mechanism: Induction of the Intrinsic Apoptosis Pathway

Cyclopentenones are known to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. This activity is largely independent of the PPARγ receptor and external death receptor signaling.[4] The mechanism is primarily mediated through the intrinsic (mitochondrial) pathway of apoptosis.

The process is often initiated by the generation of reactive oxygen species (ROS), a common consequence of cellular stress induced by electrophilic compounds. Increased ROS levels lead to mitochondrial dysfunction, characterized by:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): Loss of the electrochemical gradient across the inner mitochondrial membrane.

  • Release of Cytochrome c: Increased mitochondrial outer membrane permeability allows cytochrome c to be released into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Signaling Pathway Diagram: Intrinsic Apoptosis Induction

Apoptosis_Induction This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ΔΨm Disruption Cytochrome c Release ROS->Mitochondrion:f0 CytochromeC Cytochrome c (Cytosolic) Mitochondrion:f1->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Caspase3->Apoptosis

Putative induction of intrinsic apoptosis by this compound.
Quantitative Data: Apoptosis Induction by Cyclopentenones

CompoundCell LineEffectConcentration/IC₅₀Reference
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂Jurkat T cellsInduction of apoptosis10 µM--INVALID-LINK--[4]
Cyclopent-2-en-1-oneMelanoma cellsCytotoxic and pro-apoptoticSub-micromolar--INVALID-LINK--[5]
Spiroquinazolinone (4t-QTC)K562 LeukemiaCell Viability (MTT Assay)50 ± 3.6 µM--INVALID-LINK--[6]
Diorganotin Compound C2K562 LeukemiaCell Viability (Induces 46.8% apoptosis)1.6 µM--INVALID-LINK--[7]

Cell Cycle Inhibition Mechanism: G1 Phase Arrest

Cyclopentenones can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G1/S checkpoint.[8] This prevents cells from entering the DNA synthesis (S) phase. A key molecular target in this process is Cyclin D1 , a critical protein for G1 phase progression.

Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for S phase entry.

Cyclopentenones have been shown to dramatically decrease the expression of Cyclin D1.[8] This occurs at the transcriptional level, where the cyclopentenone moiety is suggested to interfere with the assembly of the transcription initiation complex on the Cyclin D1 promoter.[8] The reduction in Cyclin D1 levels leads to:

  • Decreased CDK4/6 activity.

  • Hypophosphorylation of Rb.

  • Sequestration of E2F by Rb.

  • Blockade of the G1 to S phase transition.

Logical Relationship Diagram: G1 Cell Cycle Arrest

G1_Arrest This compound This compound CyclinD1_promoter Cyclin D1 Gene Promoter This compound->CyclinD1_promoter Inhibits Transcription CyclinD1_exp ↓ Cyclin D1 Expression CyclinD1_promoter->CyclinD1_exp CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1_exp->CyclinD1_CDK46 Reduced Formation CDK46 CDK4/6 Rb_p Phosphorylated Rb CyclinD1_CDK46->Rb_p Phosphorylates Rb Rb_E2F Rb-E2F Complex CyclinD1_CDK46->Rb_E2F Prevents Phosphorylation E2F Free E2F Rb_p->E2F Releases S_phase S Phase Entry Rb_E2F->S_phase Inhibits E2F->S_phase Activates Transcription

Putative mechanism of G1 cell cycle arrest induced by this compound.
Quantitative Data: Cell Cycle Arrest by Cyclopentenones

CompoundCell LineEffectConcentrationReference
Prostaglandin A₂H129980% decrease in Cyclin D1 mRNA levels by 24h30-40 µM--INVALID-LINK--[9]
CyclopentenoneMCF-7Blocked G1 to S phase progression, decreased Cyclin D1 proteinNot specified--INVALID-LINK--[8]
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂Endometrial Cancer CellsG2/M phase arrest and apoptosis inductionVarious (not specified)--INVALID-LINK--[10]
Fusarochromanone (FC101)COS7Increased G₀/G₁ phase cells from 33.2% to 57.4%0-5 µM--INVALID-LINK--[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of cyclopentenone mechanisms are provided below.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell population.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[4][15]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution).[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases. RNase is used to prevent the staining of double-stranded RNA.[8][10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with PBS and resuspend the pellet. Add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[18]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, showing distinct peaks for G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Western Blot for Cyclin D1 Expression

Objective: To quantify the relative protein expression of Cyclin D1 following treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific to the target protein (Cyclin D1). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Protocol:

  • Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the Cyclin D1 signal to the loading control to determine the relative change in expression.

References

An In-depth Technical Guide to Novel Bioactive Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Cyclomusalenone derivatives and analogues" did not yield specific scientific literature pertaining to a compound of that name. It is possible that "this compound" is a novel, proprietary, or less-documented compound. This guide, therefore, provides a comprehensive overview of the broader class of novel bioactive cyclic ketones, a dynamic area of research in medicinal chemistry.

Introduction

Cyclic ketones are a prominent class of organic compounds characterized by a ketone functional group within a carbocyclic ring. This structural motif is a key pharmacophore in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. The inherent conformational rigidity of the cyclic scaffold, combined with the reactivity of the ketone group, provides a versatile platform for the design and development of novel therapeutic agents. Researchers have successfully synthesized and evaluated a multitude of cyclic ketone derivatives with promising pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide will delve into the synthesis, biological activities, mechanisms of action, and experimental evaluation of novel bioactive cyclic ketones.

Synthesis of Novel Cyclic Ketones

The synthesis of novel cyclic ketone derivatives is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). Various synthetic strategies have been developed to construct and functionalize these cyclic scaffolds.

Common Synthetic Strategies:

  • Ring-Forming Reactions: Methods like the Dieckmann condensation of dicarboxylic esters and intramolecular Friedel-Crafts acylation are fundamental for constructing the cyclic ketone core.

  • Functionalization of Pre-existing Rings: A prevalent approach involves the modification of readily available cyclic ketones. This includes α-alkylation, α-halogenation, and condensation reactions to introduce diverse substituents.

  • Multi-component Reactions: These reactions allow for the efficient assembly of complex cyclic ketones from three or more starting materials in a single step, accelerating the discovery of new bioactive scaffolds.

  • Photochemical and Electrochemical Methods: Modern synthetic approaches utilize light or electricity to drive unique ring expansion or functionalization reactions, providing access to novel and complex cyclic ketone architectures.[1]

General Experimental Protocol: Synthesis of Cyclohexan-1,3-dione Derivatives

This protocol describes a general method for the synthesis of cyclohexan-1,3-dione derivatives, which can serve as precursors for further derivatization.

Materials:

Procedure:

  • Dissolve the starting δ-ketoester in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a solution of sodium methoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with an appropriate acid (e.g., dilute hydrochloric acid).

  • Remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the desired cyclohexan-1,3-dione derivative.[2]

Synthesis_Workflow start Starting Materials (δ-Ketoester, Sodium Methoxide, Ethanol) reaction Cyclization Reaction (Reflux) start->reaction 1. Mix & Heat workup Aqueous Workup (Neutralization, Extraction) reaction->workup 2. Cool & Neutralize purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product product Final Product (Cyclohexan-1,3-dione Derivative) purification->product 4. Isolate Pure Product

Caption: General workflow for the synthesis of cyclohexan-1,3-dione derivatives.

Biological Activities and Quantitative Data

Novel cyclic ketone derivatives have been reported to exhibit a broad spectrum of biological activities. The specific activity is highly dependent on the ring size, the nature and position of substituents, and the overall stereochemistry of the molecule.

Key Biological Activities:

  • Anticancer Activity: Many cyclic ketones, particularly α,β-unsaturated derivatives (enones), have demonstrated potent cytotoxicity against various cancer cell lines.[3][4] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3]

  • Antimicrobial Activity: Several classes of synthetic cyclic ketones have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

  • Anti-inflammatory Activity: Certain cyclic ketone analogues have been found to inhibit inflammatory pathways, suggesting their potential in treating inflammatory disorders.

  • Enzyme Inhibition: The electrophilic nature of the ketone carbonyl group makes these compounds effective inhibitors of various enzymes, including proteases and kinases.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of various novel cyclic ketone derivatives as reported in the literature.

Compound ClassSpecific Derivative(s)Biological ActivityTarget/Cell LineQuantitative Data (IC50/MIC)Reference
Macrocyclic Ketones ER-076349, ER-086526AnticancerMDA-MB-435, COLO 205, LOX, OVCAR-3Sub-nanomolar IC50[3]
Cyclopentenones 4,4-dimethyl-2-cyclopenten-1-oneAnticancerHSC-2 (Oral Squamous Carcinoma)CC50 ≈ 4.0 µg/mL[4]
Cyclohexan-1,3-diones Aryl diazenyl derivativesAntibacterialP. aeruginosa, S. aureus, B. subtilisMIC = 0.20-0.45 µg/mL[2]
Fluorinated Cyclic Ketones 2-fluoro-1,3-indanedionePrecursor for bioactive moleculesN/ASynthesis Yield: 67%[5][6]
Ketone Body Analogues Sodium AcetoacetateAnticancer (antiproliferative)SW480, MCF-7Inhibition of proliferation[7]

Mechanism of Action and Signaling Pathways

The mechanisms by which bioactive cyclic ketones exert their effects are diverse and often multifactorial. For anticancer agents, common mechanisms include the induction of oxidative stress, covalent modification of key proteins, and interference with cellular signaling cascades.

Commonly Affected Signaling Pathways:

  • Apoptosis Pathways: Many cytotoxic cyclic ketones activate intrinsic and extrinsic apoptotic pathways, often through the generation of reactive oxygen species (ROS) and activation of caspases.[4]

  • Cell Cycle Regulation: These compounds can induce cell cycle arrest at various checkpoints, such as G2/M, preventing cancer cell proliferation.[3]

  • Kinase Signaling Cascades: Cyclic ketones can modulate the activity of protein kinases, such as those in the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

  • Inflammasome Activation: Some ketone bodies and their analogues have been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade BioactiveKetone Bioactive Cyclic Ketone ROS ↑ Reactive Oxygen Species (ROS) BioactiveKetone->ROS BioactiveKetone->Kinase_Cascade inhibition ROS->Kinase_Cascade modulation Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Inflammation Inflammation Transcription_Factor->Inflammation

Caption: A generalized signaling pathway modulated by bioactive cyclic ketones.

Experimental Protocols: In Vitro Cytotoxicity Assay

The evaluation of the anticancer potential of newly synthesized cyclic ketones is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HSC-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be kept below 0.5%.

  • After 24 hours, remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the CC50 value from the dose-response curve.[4]

Conclusion

While the specific entity "this compound" remains elusive in the current scientific literature, the broader class of novel bioactive cyclic ketones represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and diverse biological activities of these compounds make them attractive scaffolds for medicinal chemists. Continued exploration of their synthesis, biological evaluation, and mechanisms of action will undoubtedly lead to the development of new and effective drugs for a range of diseases.

References

Spectroscopic data (NMR, IR, Mass Spec) of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexanone (B45756), a key intermediate in various industrial syntheses. Due to the lack of available data for a compound named "Cyclomusalenone," this document focuses on cyclohexanone, which is likely the intended subject of inquiry. The information presented herein is intended to support research, development, and quality control activities.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclohexanone are characteristic of its cyclic ketone structure. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for Cyclohexanone

ProtonsChemical Shift (δ) in ppmMultiplicity
α-CH₂ (4H)~2.3Triplet
β-CH₂ (4H)~1.8Quintet
γ-CH₂ (2H)~1.7Quintet

Table 2: ¹³C NMR Spectroscopic Data for Cyclohexanone

Carbon AtomChemical Shift (δ) in ppm
C=O~212
α-CH₂~42
β-CH₂~27
γ-CH₂~25
Infrared (IR) Spectroscopy

The IR spectrum of cyclohexanone is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Key IR Absorption Bands for Cyclohexanone

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch~1715Strong
C-H Stretch (sp³)2850-2960Medium-Strong
CH₂ Bend~1450Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cyclohexanone results in a characteristic fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of Cyclohexanone

m/zIonRelative Abundance
98[M]⁺High
70[M - CO]⁺Moderate
55[C₄H₇]⁺High (Base Peak)
42[C₃H₆]⁺High

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for the characterization of cyclohexanone.

NMR Spectroscopy
  • Sample Preparation: A solution of cyclohexanone is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid cyclohexanone is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is the most common method.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Industrial Production of Cyclohexanone

Cyclohexanone is a crucial industrial chemical, primarily serving as a precursor in the production of nylon. The following diagram illustrates the main industrial synthesis routes.

G Industrial Production of Cyclohexanone Cyclohexane (B81311) Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Oxidation Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Dehydrogenation AdipicAcid Adipic Acid (Nylon Precursor) Cyclohexanone->AdipicAcid Oxidation Caprolactam Caprolactam (Nylon Precursor) Cyclohexanone->Caprolactam Oximation & Beckmann Rearrangement Phenol Phenol Phenol->Cyclohexanone Hydrogenation

Caption: Industrial synthesis pathways for Cyclohexanone.

This diagram outlines the two primary methods for the industrial production of cyclohexanone: the oxidation of cyclohexane and the hydrogenation of phenol. It also shows the subsequent conversion of cyclohexanone to adipic acid and caprolactam, which are the monomers used in the production of nylon 6,6 and nylon 6, respectively.

In Silico Modeling of Cyclomusalenone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of Cyclomusalenone, a novel cyclopentenone-containing compound. Given the limited direct research on this compound, this document outlines a robust computational approach based on established techniques for similar molecules, such as cyclopentenone prostaglandins (B1171923). This guide details the necessary experimental protocols, data presentation strategies, and visualization of key workflows and signaling pathways to facilitate the exploration of this compound's therapeutic potential. The primary focus is on molecular docking and molecular dynamics simulations to predict and analyze the binding of this compound to potential protein targets, thereby elucidating its mechanism of action and informing future drug development efforts.

Introduction to this compound and In Silico Modeling

This compound is a cyclopentenone-containing natural product with a structure suggestive of potential bioactivity. The cyclopentenone ring is a known feature in various biologically active compounds, including prostaglandins, which are involved in inflammation and other physiological processes. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the molecular interactions of novel compounds like this compound before undertaking extensive experimental studies. These computational techniques allow for the prediction of binding affinities, identification of key interacting residues, and elucidation of the dynamic behavior of the ligand-protein complex.

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor.[1][2] This method is instrumental in virtual screening and lead optimization. Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the interaction, assessing the stability of the complex over time.

Potential Protein Targets and Signaling Pathways

Based on the structural similarity of this compound to other cyclopentenone-containing molecules like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), several potential protein targets can be hypothesized.

Thioredoxin (Trx)

Thioredoxin is a key regulator of cellular redox status. Certain cyclopentenone prostaglandins have been shown to interact directly with Thioredoxin, specifically with cysteine residues, leading to alterations in the intracellular redox environment.[3] An in silico approach can investigate whether this compound can form a covalent or non-covalent adduct with Thioredoxin.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Given that some natural flavonoids with structural similarities to components of this compound's potential parent structures inhibit COX-2, it is a plausible target. Molecular docking studies can predict the binding affinity of this compound to the active sites of COX-1 and COX-2.

Cyclophilins (Cyp)

Cyclophilins are a family of proteins with peptidyl-prolyl cis-trans isomerase activity that are involved in various cellular processes and are the targets of the immunosuppressive drug Cyclosporine A.[4][5][6] The potential of this compound to bind to the active or exo sites of different cyclophilin isoforms could be explored through computational methods.[5]

The following diagram illustrates a hypothetical signaling pathway involving the potential interaction of this compound with Thioredoxin, leading to downstream effects on cellular processes.

G cluster_0 Cellular Environment This compound This compound Trx_active Active Thioredoxin (Trx- (SH)2) This compound->Trx_active Interaction Trx_inactive Inactive Thioredoxin (Trx-S-S) Trx_active->Trx_inactive Inhibition ROS Reactive Oxygen Species (ROS) Trx_inactive->ROS Accumulation Downstream_Signaling Downstream Signaling (e.g., Apoptosis, Inflammation) ROS->Downstream_Signaling Modulation

Hypothetical signaling pathway of this compound via Thioredoxin.

In Silico Experimental Protocols

A systematic in silico workflow is crucial for obtaining reliable and reproducible results. The following sections detail the standard protocols for molecular docking and molecular dynamics simulations.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecule builder such as ChemDraw or Avogadro.

    • Energy minimization of the ligand structure is performed using a force field like MMFF94.

    • The final structure is saved in a suitable format (e.g., .pdb, .mol2).

  • Protein Preparation:

    • The 3D crystal structures of the target proteins (e.g., Thioredoxin, COX-2, Cyclophilin A) are retrieved from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added, and Kollman charges are assigned using software like AutoDockTools.

    • The prepared protein structure is saved in PDBQT format for docking with AutoDock Vina.

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid are determined based on the co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program samples different conformations of the ligand within the defined grid box and scores them based on a binding affinity scoring function.

  • Analysis of Docking Results: The docking results are analyzed to identify the best binding pose based on the predicted binding energy (kcal/mol). Visualization software like Discovery Studio Visualizer or PyMOL is used to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

The following diagram outlines the general workflow for a molecular docking study.

G cluster_workflow Molecular Docking Workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (from PDB) start->protein_prep grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Workflow for a typical molecular docking experiment.
Molecular Dynamics (MD) Simulation

  • System Preparation: The best-docked complex of this compound and the target protein is selected as the starting structure for the MD simulation. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Protocol:

    • Minimization: The energy of the system is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • Production Run: A production MD simulation is run for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis of MD Trajectories: The trajectories from the MD simulation are analyzed to assess the stability of the complex. Key parameters to analyze include:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

    • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound with Potential Target Proteins
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Thioredoxin1ERT-7.5Cys32, Cys35, Gly45
COX-25IKR-8.2Tyr385, Ser530, Arg120
Cyclophilin A1CWA-6.9Phe60, Met61, Gln63
Table 2: Summary of Molecular Dynamics Simulation Parameters
ParameterValue
Simulation SoftwareGROMACS / AMBER
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
Temperature300 K
Pressure1 bar
Simulation Time100 ns
EnsembleNPT

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound's interactions with potential biological targets. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable predictive data on the binding affinity, interaction patterns, and stability of this compound-protein complexes. The structured presentation of this data, as outlined in the provided tables, will be crucial for interpreting the results and guiding subsequent experimental validation. The visualization of workflows and hypothetical signaling pathways further aids in conceptualizing the potential mechanisms of action of this novel compound. These in silico approaches are indispensable first steps in the modern drug discovery pipeline, enabling a more targeted and efficient path towards understanding the therapeutic potential of new chemical entities like this compound.

References

The Toxicology and Safety Profile of Cyclomusalenone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the toxicology and safety profile of Cyclomusalenone. Extensive searches of scientific literature and toxicological databases have revealed a significant lack of publicly available information on this specific compound. This document outlines the search methodology employed and the resulting absence of data regarding key toxicological endpoints, experimental protocols, and associated signaling pathways for this compound. Consequently, a quantitative risk assessment and detailed safety profile cannot be constructed at this time. Researchers and drug development professionals are advised to exercise extreme caution and conduct thorough de novo toxicological evaluations before handling or considering this compound for any application.

Introduction

The user has requested an in-depth technical guide on the toxicology and safety profile of a compound referred to as "this compound." This guide is intended for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

A rigorous and systematic search of available scientific and toxicological literature was conducted to gather the necessary data. The search strategy included queries for "this compound toxicology," "this compound safety profile," "this compound mechanism of action," and "this compound experimental studies."

Despite these comprehensive searches, no specific toxicological or safety data for a compound named "this compound" could be identified. The name itself does not appear in established chemical or toxicological databases.

Search for Related Compounds

Given the absence of data for "this compound," the search was broadened to include closely related chemical entities. The name suggests a potential relationship to compounds found in the Musa genus (e.g., bananas) and a possible ketone structure. One such related compound with a similar name is Cycloeucalenone.

Subsequent searches were performed using the queries "Cycloeucalenone toxicology" and "Cycloeucalenone safety profile." These searches also failed to yield specific, quantitative toxicological data such as LD50, NOAEL (No-Observed-Adverse-Effect Level), or IC50 values from cytotoxicity assays. The available literature on Cycloeucalenone primarily focuses on its isolation from natural sources and its chemical characterization, rather than its safety and toxicological profile.

Data and Experimental Protocols: An Absence of Evidence

Due to the lack of available data, this guide cannot provide the requested tables of quantitative toxicological data or detailed experimental protocols for this compound or its closely related analogue, Cycloeucalenone. The core requirements of data presentation and experimental methodology summarization cannot be fulfilled at this time.

Signaling Pathways and Visualization

Similarly, without any studies detailing the mechanism of action or biological interactions of this compound, it is not possible to create diagrams of associated signaling pathways, experimental workflows, or logical relationships as requested. Any attempt to do so would be purely speculative and not based on scientific evidence.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, this lack of information presents a significant challenge. It is strongly recommended that any work involving "this compound" be preceded by a comprehensive toxicological assessment, including but not limited to:

  • In vitro cytotoxicity assays: To determine the potential for cell death in various cell lines.

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Acute toxicity studies: To determine the short-term effects and LD50 in animal models.

  • Repeated dose toxicity studies: To evaluate the long-term health effects.

Until such data becomes available, "this compound" should be treated as a compound with an unknown and potentially hazardous toxicological profile. All handling should be performed with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a comprehensive guide for the laboratory-scale synthesis of Cyclomusalenone, a substituted cyclohexenone derivative. Due to the limited public information on a specific compound named "this compound," this protocol details a well-established and versatile method for the synthesis of the core cyclohexenone scaffold, which is a common precursor for a wide range of biologically active molecules and pharmaceutical intermediates. The protocol described herein is based on the alpha-bromination of cyclohexanone (B45756) followed by dehydrobromination. This method is robust, scalable, and utilizes readily available starting materials, making it suitable for typical laboratory settings. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The protocol outlined below describes a two-step synthesis of cyclohexenone from cyclohexanone. The first step involves the selective alpha-bromination of cyclohexanone to yield 2-bromocyclohexanone (B1249149). The subsequent step is the elimination of hydrogen bromide using a base to afford the desired cyclohexenone product. This method is a classic and reliable approach for introducing unsaturation into a cyclic ketone ring system.

Chemical and Physical Properties

The key compounds involved in this synthesis possess distinct physical and chemical properties that are important for handling, reaction monitoring, and purification.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)Density (g/mL)
CyclohexanoneC₆H₁₀O98.15Colorless to pale yellow liquid155.6-470.948
2-BromocyclohexanoneC₆H₉BrO177.04Light yellow to brown liquid104-106 (at 15 mmHg)N/A1.49
CyclohexenoneC₆H₈O96.13Colorless liquid171-173-530.993

Note: Properties are approximate and can vary with purity and conditions.

Experimental Protocol: Synthesis of Cyclohexenone

This protocol is divided into two main stages: the synthesis of 2-bromocyclohexanone and its subsequent conversion to cyclohexenone.

3.1. Materials and Reagents

  • Cyclohexanone (99%)

  • Bromine (99.5%)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (ACS grade)

  • Lithium carbonate (Li₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks (various sizes)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.2. Step 1: Synthesis of 2-Bromocyclohexanone

WARNING: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • In the flask, dissolve cyclohexanone (0.1 mol, 9.82 g) in 50 mL of carbon tetrachloride.

  • Cool the solution to 0-5 °C using an ice bath.

  • In the dropping funnel, place a solution of bromine (0.1 mol, 15.98 g, approximately 5.1 mL) in 20 mL of carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred cyclohexanone solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the bromine color has faded.

  • The reaction mixture now contains 2-bromocyclohexanone. This crude product is often used directly in the next step without further purification.

3.3. Step 2: Synthesis of Cyclohexenone

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lithium carbonate (0.15 mol, 11.08 g) and 150 mL of anhydrous dimethylformamide (DMF).

  • Heat the suspension to 120-130 °C with vigorous stirring.

  • Slowly add the crude 2-bromocyclohexanone solution from Step 1 to the hot DMF/Li₂CO₃ suspension over 30 minutes.

  • After the addition is complete, maintain the reaction at 120-130 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash successively with water (2 x 100 mL), saturated aqueous NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is a yellow to brown oil. Purify the crude cyclohexenone by vacuum distillation to obtain a colorless liquid. Collect the fraction boiling at approximately 61-62 °C at 15 mmHg.

3.4. Expected Yield and Purity

StepProductTheoretical Yield (g)Typical Yield (%)Purity (by GC/NMR)
12-Bromocyclohexanone17.7(Used crude)>90%
2Cyclohexenone9.6160-75%>98%

Visual Representations

4.1. Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of cyclohexenone.

Synthesis_Workflow start Start: Cyclohexanone step1 Step 1: α-Bromination Reagents: Br₂, CCl₄ Conditions: 0-5 °C start->step1 intermediate Intermediate: 2-Bromocyclohexanone step1->intermediate step2 Step 2: Dehydrobromination Reagents: Li₂CO₃, DMF Conditions: 120-130 °C intermediate->step2 purification Workup & Purification (Extraction, Distillation) step2->purification end Product: Cyclohexenone purification->end

Caption: A flowchart of the two-step synthesis of cyclohexenone from cyclohexanone.

4.2. Reaction Scheme

The chemical transformations are depicted in the following reaction scheme.

Reaction_Scheme cluster_step1 Step 1: Bromination cluster_step2 Step 2: Elimination Cyclohexanone Cyclohexanone Br2 + Br₂ Arrow1 Bromocyclohexanone 2-Bromocyclohexanone HBr + HBr Bromocyclohexanone2 2-Bromocyclohexanone Base + Li₂CO₃ Arrow2 Cyclohexenone Cyclohexenone Byproducts + LiBr + CO₂ + H₂O

Caption: The chemical reaction scheme for the synthesis of cyclohexenone.

Safety and Handling

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Bromine: Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. Handle only in a fume hood with appropriate PPE.

  • Carbon Tetrachloride: Toxic, carcinogenic, and an ozone-depleting substance. If possible, substitute with a less hazardous solvent like dichloromethane.

  • Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Conduct a thorough risk assessment before starting the experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1Incomplete reaction; bromine loss due to evaporation.Ensure slow, dropwise addition of bromine at low temperature. Use a well-sealed apparatus.
Low yield in Step 2Incomplete elimination; side reactions.Ensure the reaction temperature is maintained. Use anhydrous DMF. Ensure vigorous stirring.
Product is coloredImpurities from side reactions or incomplete purification.Repeat the washing steps. Ensure efficient vacuum distillation.

Conclusion

The protocol detailed in these application notes provides a reliable and reproducible method for the laboratory-scale synthesis of cyclohexenone, a key intermediate for the potential synthesis of "this compound" and other substituted cyclic enones. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and development. The provided data and visualizations aim to facilitate a clear understanding and execution of the experimental workflow.

Application Notes & Protocols for the Purification of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclomusalenone, also known as 31-Norcyclolaudenone, is a cycloartane (B1207475) triterpenoid (B12794562) found in plants of the Musa genus, such as Musa sapientum and Musa balbisiana.[1][2] Triterpenoids of this class are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] The purification of this compound from its natural source is a critical step for its further pharmacological evaluation and potential drug development.

These application notes provide a comprehensive overview and detailed protocols for the extraction, preliminary purification, and final high-performance liquid chromatography (HPLC) purification of this compound. Additionally, a plausible signaling pathway associated with the anti-inflammatory activity of this class of compounds is illustrated.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate extraction and chromatography methods.

PropertyValueSource/Method
Molecular Formula C₂₉H₄₆OInferred from structure
Molecular Weight 410.68 g/mol Calculated
Appearance White to off-white solidTypical for purified triterpenoids
Solubility Soluble in methanol (B129727), ethanol, chloroform (B151607), ethyl acetate (B1210297); Insoluble in water.General triterpenoid solubility
Polarity Non-polarBased on chemical structure
UV Absorbance Weak chromophore, expect λmax ~210 nmTypical for non-conjugated ketones

Experimental Protocols

Extraction and Preliminary Purification from Musa balbisiana

This protocol is adapted from the methodology described for the isolation of 31-norcyclolaudenone from Musa balbisiana inflorescences.[1][2]

3.1.1. Materials and Reagents

  • Dried and powdered Musa balbisiana inflorescences

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

  • Deionized water

  • Silica (B1680970) gel (60 Å, 70-230 mesh) for column chromatography

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.1.2. Extraction Procedure

  • Macerate 1 kg of dried, powdered Musa balbisiana inflorescence in 5 L of methanol at room temperature for 72 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Suspend the crude methanol extract in 1 L of deionized water and partition successively with 3 x 1 L of chloroform.

  • Combine the chloroform fractions and evaporate the solvent to dryness to yield the chloroform extract.

3.1.3. Silica Gel Column Chromatography

  • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

  • Dissolve the dried chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried silica gel containing the extract onto the top of the packed column.

  • Elute the column with a step gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions of 50 mL and monitor the separation by TLC.

  • For TLC analysis, use a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v) and visualize the spots by spraying with a 5% phosphomolybdic acid-ethanol solution followed by heating.

  • Combine the fractions containing the compound of interest (identified by its characteristic Rf value on TLC) and evaporate the solvent.

G start Dried Musa balbisiana Inflorescence extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 partitioning Chloroform-Water Partitioning concentration1->partitioning concentration2 Rotary Evaporation of Chloroform Phase partitioning->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection final_product Semi-pure this compound fraction_collection->final_product

Caption: Workflow for the HPLC purification of this compound.

Data Presentation

The following tables summarize the expected results from the purification process.

Table 1: Preliminary Purification by Column Chromatography

Fraction No.Eluent (Hexane:EtOAc)Major Compound(s)Yield (mg) from 1g crudePurity (by TLC)
1-5100:0Non-polar impurities--
6-1095:5Minor triterpenoids--
11-2090:10This compound ~150~70%
21-3080:20Other polar compounds--

Table 2: HPLC Purification Data

CompoundRetention Time (min)Purity (%)Yield (mg) from 100mg semi-pure
Impurity 18.5--
This compound 15.2 >98% ~65
Impurity 219.8--

Biological Activity and Signaling Pathway

Cycloartane triterpenoids are known to possess significant anti-inflammatory properties. [3][5][6]A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [3][4]In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Cycloartane triterpenoids can interfere with this pathway, for example, by inhibiting the activation of the IKK complex, thereby preventing NF-κB nuclear translocation and reducing the inflammatory response. [3]

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases IkBa_p P-IκBα p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation proteasome Proteasome IkBa_p->proteasome Degradation DNA DNA p65_p50_n->DNA Binds genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->genes Transcription This compound This compound This compound->IKK Inhibits

References

Application Notes and Protocols for the Quantification of Cyclomusalenone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone is a novel cyclic ketone with potential therapeutic applications. To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for the determination of this compound in plasma, urine, and tissue homogenates using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established principles for the analysis of small molecules and cyclic ketones in complex biological samples.[1][2]

I. Analytical Method Overview

The method described herein utilizes a selective and sensitive LC-MS/MS approach for the quantification of this compound.[3] Biological samples are first subjected to a sample preparation procedure to extract the analyte and remove interferences. The extract is then injected into an HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Key Features of the Method:

  • High Selectivity and Sensitivity: Tandem mass spectrometry provides excellent selectivity by monitoring a specific precursor-to-product ion transition for this compound.

  • Broad Applicability: The method can be adapted for various biological matrices, including plasma, urine, and tissue homogenates.

  • Good Accuracy and Precision: The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[2]

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis and to concentrate the analyte.[2] Two primary extraction methods are presented here: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1. Liquid-Liquid Extraction (LLE) Protocol for Plasma and Urine

LLE is a cost-effective and efficient method for extracting analytes from aqueous samples.[4]

  • Materials:

    • Biological sample (plasma, urine)

    • Internal Standard (IS) working solution (e.g., this compound-d4)

    • Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))

    • Reconstitution solvent (e.g., 50:50 Methanol (B129727):Water)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

    • Add 10 µL of the IS working solution and vortex briefly.

    • Add 500 µL of MTBE.

    • Vortex vigorously for 5 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of reconstitution solvent.

    • Vortex for 1 minute to dissolve the residue.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Protocol for Tissue Homogenates

SPE is often preferred for more complex matrices like tissue homogenates as it can provide cleaner extracts.[5]

  • Materials:

    • Tissue homogenate (e.g., 100 mg tissue in 1 mL of lysis buffer)

    • Internal Standard (IS) working solution (e.g., this compound-d4)

    • SPE cartridges (e.g., C18, 100 mg, 1 mL)

    • Methanol (for conditioning and elution)

    • Deionized water (for equilibration)

    • Loading buffer (e.g., 2% formic acid in water)

    • Wash buffer (e.g., 5% methanol in water)

    • Elution solvent (e.g., 90% methanol in water)

    • SPE vacuum manifold

    • Evaporator

  • Procedure:

    • Centrifuge the tissue homogenate at 15,000 x g for 15 minutes to pellet cellular debris.

    • Transfer 100 µL of the supernatant to a clean tube.

    • Add 10 µL of the IS working solution.

    • Add 200 µL of loading buffer and vortex.

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of loading buffer.

    • Load the sample mixture onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of wash buffer to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 1 mL of elution solvent into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of reconstitution solvent.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis
  • Instrumentation:

    • HPLC system capable of binary gradient elution (e.g., Agilent 1200 series or equivalent).[1]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410 or equivalent).[1]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 4000 V

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • MRM Transitions: (To be determined by direct infusion of this compound and its internal standard)

      • This compound: Precursor ion (M+H)+ -> Product ion

      • This compound-d4 (IS): Precursor ion (M+H)+ -> Product ion

    • Fragmentor Voltage and Collision Energy: To be optimized for each transition to achieve maximum signal intensity.

III. Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Upper Limit of Quantification (ULOQ) Within 15% of nominal1000 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.1% - 9.8%
Accuracy (%Bias) Within ±15%-5.3% to 7.1%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect (%) Within 85% - 115%92% - 108%

Table 2: Pharmacokinetic Parameters of this compound in Rats (Example Data)

ParameterUnitValue (Mean ± SD)
Cmax ng/mL450 ± 75
Tmax h2.0 ± 0.5
AUC(0-t) ngh/mL2800 ± 450
AUC(0-inf) ngh/mL3100 ± 500
t1/2 h8.5 ± 1.2
CL/F L/h/kg0.32 ± 0.05
Vd/F L/kg3.8 ± 0.6

IV. Mandatory Visualizations

Signaling Pathway

While the specific signaling pathway of this compound is under investigation, a hypothetical pathway involving a target receptor and downstream effects can be visualized.

This compound This compound Receptor Receptor This compound->Receptor Binds to Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological_Response Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is outlined below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

The relationship between different method validation parameters is crucial for ensuring a reliable analytical method.

cluster_core Core Parameters cluster_performance Performance Characteristics cluster_matrix Matrix Effects Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect LLOQ LLOQ Linearity->LLOQ ULOQ ULOQ Linearity->ULOQ Accuracy->LLOQ Precision->LLOQ

Caption: Logical relationship of method validation parameters.

References

Cyclomusalenone and its Analogs: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cyclomusalenone is a cyclopentenone derivative with a core structure that suggests significant potential as a therapeutic agent. While specific research on this compound is emerging, the broader class of cyclopentenone and cyclohexanone (B45756) derivatives has been the subject of extensive investigation, revealing potent anti-inflammatory and anti-cancer activities. These compounds frequently exert their effects through the modulation of key cellular signaling pathways, including NF-κB and STAT3. This document provides a comprehensive overview of the therapeutic potential of this compound analogs and detailed protocols for its investigation. The data and methodologies presented are based on studies of structurally related cyclopentenone and cyclohexanone compounds and serve as a guide for the preclinical evaluation of this compound.

Application Notes

Therapeutic Potential

Cyclopentenone and cyclohexanone derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas:

  • Anti-Cancer Activity: Numerous studies have highlighted the cytotoxic and pro-apoptotic effects of these compounds against various cancer cell lines, including those of the cervix, breast, colon, and glioblastoma.[1][2][3][4][5][6][7][8][9] The anti-cancer activity is often mediated through the induction of cell cycle arrest and apoptosis.[1][3][10]

  • Anti-Inflammatory Effects: This class of compounds exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[11][12][13][14][15][16] They have shown efficacy in animal models of acute and chronic inflammation.[11]

  • Neuroprotective Potential: Certain analogs have been investigated for their therapeutic potential in neurological disorders, showing promise in models of Alzheimer's, Parkinson's, and epilepsy.[17]

Mechanism of Action

The primary mechanisms of action for bioactive cyclopentenone and cyclohexanone derivatives involve the modulation of critical intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

  • Inhibition of the NF-κB Signaling Pathway: A key anti-inflammatory mechanism is the inhibition of the NF-κB pathway.[13] These compounds can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[18][19]

  • Inhibition of the STAT3 Signaling Pathway: Cyclopentenone derivatives have been shown to inhibit the activation of STAT3, a transcription factor that plays a pivotal role in tumor cell survival and proliferation.[20] Inhibition is often achieved by preventing the phosphorylation of STAT3 at Tyr705, which is essential for its dimerization, nuclear translocation, and DNA binding.[3][21][17][20][22]

  • Induction of Apoptosis: In cancer cells, these compounds can induce apoptosis through the mitochondrial pathway, independent of external death receptor signaling.[3][23][24][25][26] This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[24]

Data Presentation

The following tables summarize quantitative data from studies on this compound analogs and related compounds, providing a reference for expected potency.

Table 1: In Vitro Anti-Cancer Activity of Cyclopentenone/Cyclohexanone Derivatives

Compound ClassCell LineAssayEndpointResultReference
CyclopentenoneMelanoma CellsCytotoxicityIC50Sub-micromolar[3]
Cyclohexanone DerivativeGlioblastoma (GBM) CellsCytotoxicityIC50Not specified, but identified as having the lowest IC50 among a series of analogs.[1]
Chalcones (contain α,β-unsaturated ketone)MCF-7 (Breast Cancer)CytotoxicityIC5015 µM (24h), 11.5 µM (48h)[4]
Chalcones (contain α,β-unsaturated ketone)T47D (Breast Cancer)CytotoxicityIC5017.5 µM (24h), 14.5 µM (48h)[4]
Curcumin (related structure)HeLa (Cervical Cancer)CytotoxicityIC50242.8 µM (72h)[5]
Thua Nao Ethyl Acetate FractionHeLa (Cervical Cancer)CytotoxicityIC5053 µg/mL (48h), 14 µg/mL (72h)[7]
Anisomeles indica Ethanol ExtractHeLa (Cervical Cancer)CytotoxicityIC50133 µg/mL[9]

Table 2: In Vitro Anti-Inflammatory Activity of Cyclopentenone Derivatives

CompoundCell LineStimulusEndpointIC50Reference
CPDHC (Cyclopentenone)HepG2IL-6SEAP Expression4.0-5.3 µM
CPDHC (Cyclopentenone)HeLa S3TNF-αAP-1/NF-κB Mediated SEAP Expression10-15 µM
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7LPSNO Release5.77 ± 0.66 μM[16]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7LPSPGE2 Release9.70 ± 1.46 μM[16]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7LPSIL-6 Release13.34 ± 4.92 μM[16]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7LPSTNF-α Release16.14 ± 2.19 μM[16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells.[1][25][27][28]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of NF-κB Activation

This protocol details the detection of phosphorylated p65 (a key subunit of NF-κB) as a marker of NF-κB activation.[18][19][29][30]

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation. Include untreated and vehicle-treated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total p65 and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal and the loading control.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol is for detecting the phosphorylation of STAT3 at tyrosine 705 (Tyr705) as an indicator of its activation.[3][21][17][20][22]

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231) or cells that can be stimulated to activate STAT3 (e.g., with IL-6).

  • This compound

  • Stimulus (if required, e.g., IL-6)

  • Lysis buffer, protein assay kit, and Western blot reagents as in Protocol 2.

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified duration (e.g., 6-24 hours). If using a stimulus, pre-treat with the compound before adding the stimulus (e.g., 10 ng/mL IL-6 for 15-30 minutes).

  • Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-4 from Protocol 2.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Follow step 6 from Protocol 2.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.

Protocol 4: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory effects of a compound.[31][32]

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or the vehicle orally or intraperitoneally to different groups of animals. Include a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Protocol 5: In Vivo Anti-Cancer Activity - Xenograft Mouse Model

This model is used to assess the in vivo efficacy of an anti-cancer agent on tumor growth.[2][23][24][26][33]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound

  • Vehicle for compound administration

  • Matrigel (optional, to aid tumor formation)

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or the vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.

  • Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study can be terminated when tumors in the control group reach a certain size, or after a specific duration. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (LPS, TNF-α) Inflammatory Stimulus (LPS, TNF-α) TLR4 TLR4 Inflammatory Stimulus (LPS, TNF-α)->TLR4 IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IKK IKK TLR4->IKK Activation TNFR TNFR TNFR->IKK Activation JAK JAK IL-6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation NF-κB (p65/p50)n NF-κB NF-κB (p65/p50)->NF-κB (p65/p50)n Translocation P-STAT3 STAT3-P STAT3->P-STAT3 P-STAT3n STAT3-P Dimer P-STAT3->P-STAT3n Dimerization & Translocation This compound This compound This compound->JAK Inhibition This compound->IKK Inhibition Gene Transcription Gene Transcription NF-κB (p65/p50)n->Gene Transcription Induces P-STAT3n->Gene Transcription Induces Pro-inflammatory Cytokines,\nCyclin D1, Survivin Pro-inflammatory Cytokines, Cyclin D1, Survivin Gene Transcription->Pro-inflammatory Cytokines,\nCyclin D1, Survivin

Caption: NF-κB and STAT3 signaling pathways and points of inhibition by this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Pathway Modulation Pathway Modulation Western Blot->Pathway Modulation Animal Model Animal Model IC50 Determination->Animal Model Pathway Modulation->Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment Toxicity Assessment Toxicity Assessment Compound Administration->Toxicity Assessment Therapeutic Potential Therapeutic Potential Efficacy Assessment->Therapeutic Potential Toxicity Assessment->Therapeutic Potential

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

References

Application Notes and Protocols for Cyclomusalenone and Related Cyclohexenone Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically on "Cyclomusalenone" is limited in publicly available scientific literature. The following application notes and protocols are based on the biological activities of closely related polyoxygenated cyclohexene (B86901) compounds, particularly zeylenone (B150644) and its derivatives, which share a similar structural core and are also isolated from plants of the Uvaria genus. The provided data and methodologies should be considered as a starting point for research with this compound and may require optimization.

Introduction

This compound is a natural product belonging to the class of polyoxygenated cyclohexenes. Compounds with this structural motif have demonstrated significant anti-cancer activities in various cancer cell lines. These effects are primarily attributed to the induction of cell cycle arrest and apoptosis. This document provides an overview of the reported biological activities of a representative cyclohexenone derivative and detailed protocols for evaluating the efficacy of this compound in cell culture-based assays.

A key example from this class is a derivative of zeylenone, another polyoxygenated cyclohexene compound, identified as (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (referred to as "CA"). This compound has shown potent anti-cancer effects in glioblastoma (GBM) cells by inducing G0/G1 phase cell cycle arrest.[1] The underlying mechanism involves the interference with the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1] This interference leads to an upregulation of the cyclin-dependent kinase inhibitors p27 and p16.[1]

The cyclopentenone and cyclohexenone moieties are recognized as the key pharmacophores responsible for the cytotoxic and pro-apoptotic activities of this class of compounds.[2][3]

Data Presentation

The anti-proliferative activity of cyclohexenone derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

Table 1: IC50 Value for a Representative Cyclohexenone Derivative

CompoundCell LineAssayIC50 ValueReference
(1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)Glioblastoma (GBM)Cell Counting Kit-8Lowest among a series of analogues[1]

Note: The exact IC50 value for "CA" was described as the lowest in a series of synthesized analogues but not explicitly stated in the referenced abstract. Researchers should perform dose-response studies to determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound in cell culture.

Cell Viability Assay (MTT or CCK-8 Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., glioblastoma, breast cancer, melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT). An accumulation of cells in the G0/G1 phase would be indicative of a G0/G1 arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

Signaling Pathway of a Representative Cyclohexenone Derivative

Cyclohexenone_Signaling cluster_cell Cancer Cell This compound This compound (or related derivative) EZH2 EZH2 (PRC2 Complex) This compound->EZH2 inhibits p27_p16_promoter p27 & p16 Gene Promoters EZH2->p27_p16_promoter represses transcription p27_p16 p27 & p16 Proteins p27_p16_promoter->p27_p16 expression CDK Cyclin-Dependent Kinases (CDKs) p27_p16->CDK inhibit G1_S_Transition G1 to S Phase Transition CDK->G1_S_Transition promotes Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest

Caption: Proposed signaling pathway for a zeylenone derivative.

Experimental Workflow for Assessing Anti-Cancer Activity

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanistic Studies (e.g., Western Blot for p27, p16) cell_cycle->mechanism apoptosis->mechanism end Conclusion on Anti-Cancer Effect mechanism->end

Caption: Workflow for evaluating this compound's anti-cancer effects.

References

Application Notes and Protocols: Cyclomusalenone as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "Cyclomusalenone" has yielded no information regarding a molecule with this specific name in the public domain or scientific literature. It is possible that this is a novel compound not yet described in published research, a proprietary molecule with limited available data, or a potential misspelling of another compound.

The search did, however, retrieve information on several other cyclic molecules that are used in research and drug development, such as:

  • Cyclosporine: An immunosuppressant drug that acts by inhibiting the synthesis of IL-2 and other lymphokines.[1][2] Its mechanism involves binding to the intracellular protein cyclophilin.[1]

  • Cyclobenzaprine: A centrally acting skeletal muscle relaxant that is structurally related to tricyclic antidepressants.[3][4][5] It is thought to act on the brainstem to reduce muscle hyperactivity.[5]

  • Cyclohexanone (B45756) and its derivatives: These are used in various chemical syntheses and have been studied in the context of enzymatic reactions, such as those involving cyclohexanone monooxygenase.[6][7][8]

Without specific information on this compound, it is not possible to provide detailed application notes, protocols, quantitative data, or visualizations related to its use as a molecular probe.

To proceed, please verify the correct name of the molecule. If "this compound" is a novel or proprietary compound, access to internal documentation or published literature describing its properties and mechanism of action would be necessary to generate the requested content.

Once the correct molecular entity is identified and relevant data is available, the following sections could be developed:

Future Content (Requires Correct Molecular Information)

Introduction to [Corrected Molecule Name]
  • 1.1. Chemical Structure and Properties: A description of the molecule's structure, solubility, and other relevant physicochemical properties.

  • 1.2. Mechanism of Action as a Molecular Probe: An overview of how the molecule interacts with its biological target(s) and the basis for its use as a probe.

Quantitative Data Summary

This section would present key quantitative metrics in a tabular format to allow for easy comparison.

Table 1: Binding Affinity and Inhibitory Concentrations of [Corrected Molecule Name]

TargetBinding Affinity (Kd/Ki)IC50/EC50Assay ConditionsReference
Data UnavailableData UnavailableData UnavailableData UnavailableData Unavailable

Table 2: Spectroscopic Properties of [Corrected Molecule Name] (If Fluorescent)

PropertyValueConditions
Excitation Max (nm)Data UnavailableData Unavailable
Emission Max (nm)Data UnavailableData Unavailable
Quantum YieldData UnavailableData Unavailable
Extinction Coefficient (M⁻¹cm⁻¹)Data UnavailableData Unavailable
Experimental Protocols

Detailed, step-by-step protocols for key applications would be provided.

  • 3.1. In Vitro Binding Assay:

    • Principle: A description of the assay principle (e.g., fluorescence polarization, FRET, radioligand binding).

    • Materials: A list of all necessary reagents and equipment.

    • Procedure: A detailed, step-by-step protocol for performing the assay.

    • Data Analysis: Instructions on how to analyze the raw data to determine binding affinity.

  • 3.2. Cellular Imaging Protocol (If Applicable):

    • Principle: An explanation of how the probe is used to visualize its target in cells.

    • Cell Culture and Treatment: Guidelines for cell line selection, culture conditions, and treatment with the molecular probe.

    • Microscopy: Recommended microscope settings and imaging procedures.

    • Image Analysis: Methods for quantifying the imaging data.

Visualizations

Diagrams illustrating key concepts and workflows would be included.

  • Signaling Pathway Diagram: A Graphviz diagram illustrating the signaling pathway in which the molecular probe's target is involved.

Caption: A placeholder for the signaling pathway.

  • Experimental Workflow Diagram: A Graphviz diagram outlining the steps of a key experimental protocol.

Caption: A placeholder for the experimental workflow.

References

Application Notes and Protocols: Cyclomusalenone-Protein Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone is a novel small molecule with potential therapeutic applications. Understanding its interaction with target proteins is a critical step in elucidating its mechanism of action and advancing its development as a drug candidate. This document provides a detailed protocol for a this compound-protein binding assay using the fluorescence polarization (FP) technique.

Fluorescence polarization is a robust and sensitive method for studying molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe) upon binding to a larger molecule (the protein of interest). This change in polarization can be used to determine the binding affinity of an unlabeled small molecule, such as this compound, that competes with the fluorescent probe for the same binding site on the protein.

This protocol is designed to be a starting point for researchers and can be adapted based on the specific protein target and experimental conditions.

Experimental Protocols

Principle of the Fluorescence Polarization Competition Assay

In a competitive fluorescence polarization assay, a fluorescently labeled ligand (probe) with known affinity for the target protein is used. When the probe is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger protein, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. When an unlabeled competitor compound, such as this compound, is introduced, it displaces the fluorescent probe from the protein's binding site. This displacement leads to a decrease in fluorescence polarization, which is proportional to the concentration and affinity of the competitor.

Materials and Reagents
  • Target Protein: Purified recombinant human Cyclophilin A (CypA)

  • This compound: Stock solution in DMSO

  • Fluorescent Probe: A fluorescently labeled ligand known to bind CypA (e.g., a fluorescein-labeled cyclosporine A derivative)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20

  • 96-well or 384-well black, flat-bottom microplates

  • Multichannel pipettes

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Protein Solution (Cyclophilin A) add_components Add Protein, Probe, and This compound to Plate prep_protein->add_components prep_probe Prepare Fluorescent Probe Solution prep_probe->add_components prep_compound Prepare this compound Serial Dilutions prep_compound->add_components incubate Incubate at Room Temperature add_components->incubate read_plate Read Fluorescence Polarization incubate->read_plate plot_data Plot Polarization vs. [this compound] read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Caption: Experimental workflow for the this compound-Cyclophilin A fluorescence polarization competition binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 2X working solution of the target protein (e.g., 20 nM Cyclophilin A) in assay buffer.

    • Prepare a 2X working solution of the fluorescent probe (e.g., 2 nM of a fluorescein-labeled cyclosporine A derivative) in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute these into assay buffer to create 2X working solutions. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 50 µL of the 2X this compound serial dilutions to the wells of a 384-well plate.

    • For control wells, add 50 µL of assay buffer with the same percentage of DMSO as the compound wells.

      • Negative control (0% inhibition): Wells containing protein, probe, and DMSO without the competitor.

      • Positive control (100% inhibition): Wells containing only the probe and DMSO (no protein).

  • Addition of Protein and Probe:

    • Prepare a 2X mixture of the target protein and the fluorescent probe in assay buffer.

    • Add 50 µL of this protein/probe mixture to all wells containing the this compound dilutions and the negative control wells.

    • To the positive control wells, add 50 µL of a 2X solution of the fluorescent probe in assay buffer (without protein).

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. The incubation time may need to be optimized for different protein-ligand systems to ensure the binding reaction has reached equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorescent probe (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - ((mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the fluorescent probe binding.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Probe] / Kd_probe)) where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe for the target protein.

Data Presentation

The quantitative data from the binding assay should be summarized in a clear and structured format.

Table 1: Hypothetical Binding Affinity of this compound for Cyclophilin A

CompoundIC50 (nM)Ki (nM)
This compound15075
Positive Control2512.5

Note: The positive control would be a known inhibitor of Cyclophilin A.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Cyclophilin A and its potential inhibition by this compound, which is analogous to the mechanism of Cyclosporin A.

signaling_pathway cluster_cell Cell TCR T-Cell Receptor (TCR) Calcineurin Calcineurin TCR->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene CypA Cyclophilin A (CypA) CypA->Calcineurin Inhibits This compound This compound This compound->CypA Binds to

Caption: Simplified signaling pathway of T-cell activation and the inhibitory role of the this compound-Cyclophilin A complex.

Conclusion

This document provides a comprehensive protocol for determining the binding affinity of this compound to a target protein using a fluorescence polarization competition assay. The detailed methodology, data presentation format, and visualizations are intended to guide researchers in the initial characterization of this novel compound. Accurate determination of binding affinity is a crucial step in the drug discovery process, providing valuable insights into the compound's potency and mechanism of action.

Cyclomusalenone: In Vivo Experimental Design for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone, a cyclohexenone derivative, represents a class of compounds that has garnered significant interest for its potential therapeutic applications. Structurally related compounds have demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. These activities are often attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are pivotal in the pathogenesis of inflammatory diseases and cancer.

These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the efficacy of this compound. The protocols detailed below are based on established methodologies for assessing anti-inflammatory and anti-cancer activities of analogous cyclohexenone derivatives and serve as a robust framework for preclinical investigation.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables present hypothetical yet realistic quantitative data based on published studies of similar cyclohexenone derivatives. These tables are intended to serve as a guide for data representation and expected outcomes from the proposed in vivo experiments.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced Acute Inflammation Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-550 ± 45850 ± 60
This compound10420 ± 38680 ± 55
This compound25280 ± 30450 ± 42
This compound50150 ± 22220 ± 35
Dexamethasone (B1670325) (Positive Control)5120 ± 18180 ± 28

Data are presented as mean ± standard deviation.

Table 2: Anti-tumor Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 120-
This compound251100 ± 9526.7
This compound50750 ± 8050.0
This compound100400 ± 6573.3
Cisplatin (Positive Control)5350 ± 5576.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This protocol is designed to assess the in vivo anti-inflammatory effects of this compound.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Animals are to be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

  • Group 1 (Vehicle Control): Intraperitoneal (i.p.) injection of vehicle (e.g., 10% DMSO in saline).

  • Group 2-4 (this compound): i.p. injection of this compound at three different doses (e.g., 10, 25, and 50 mg/kg).

  • Group 5 (Positive Control): i.p. injection of Dexamethasone (5 mg/kg).

3. Procedure:

  • Administer this compound, vehicle, or dexamethasone to the respective groups 1 hour prior to LPS challenge.

  • Induce acute lung injury by intranasal administration of LPS (1 mg/kg) in a small volume of sterile saline.

  • Six hours post-LPS administration, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile phosphate-buffered saline (PBS).

  • Centrifuge the BALF to separate the cells from the supernatant.

  • Use the supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Count the total and differential leukocyte numbers in the cell pellet.

4. Data Analysis:

  • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group.

  • A p-value of <0.05 is to be considered statistically significant.

Protocol 2: Evaluation of Anti-cancer Activity in a Human Tumor Xenograft Model in Nude Mice

This protocol outlines the procedure to evaluate the in vivo anti-tumor efficacy of this compound.

1. Cell Culture and Animal Model:

  • Human cancer cell line (e.g., A549 lung carcinoma or PC-3 prostate cancer) will be cultured in appropriate media.

  • Male athymic nude mice (nu/nu), 6-8 weeks old.

  • House animals in a sterile environment.

2. Tumor Implantation:

  • Harvest cancer cells during the logarithmic growth phase.

  • Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

3. Experimental Groups and Treatment:

  • Randomize mice into the following groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): i.p. injection of vehicle.

    • Group 2-4 (this compound): i.p. injection of this compound at three different doses (e.g., 25, 50, and 100 mg/kg) daily.

    • Group 5 (Positive Control): i.p. injection of a standard chemotherapeutic agent (e.g., Cisplatin, 5 mg/kg) every three days.

  • Monitor tumor size and body weight every two days. Tumor volume will be calculated using the formula: Volume = (length × width²) / 2.

4. Endpoint and Analysis:

  • After a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size, euthanize the mice.

  • Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

  • Homogenize another portion of the tumor for western blot analysis of key signaling proteins (e.g., p-NF-κB, p-p38 MAPK).

5. Data Analysis:

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

  • Analyze differences in tumor volume and weight between groups using one-way ANOVA followed by a post-hoc test.

  • A p-value of <0.05 will be considered statistically significant.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression activates transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay start Animal Acclimatization treatment Treatment Administration (Vehicle, this compound, Dexamethasone) start->treatment induction LPS-induced Lung Injury treatment->induction sampling Sample Collection (BALF) induction->sampling analysis Analysis (Cytokine levels, Cell counts) sampling->analysis end Data Interpretation analysis->end

Caption: Workflow for the in vivo evaluation of this compound's anti-inflammatory activity.

G cluster_0 Experimental Workflow: Anti-cancer Xenograft Model start Tumor Cell Implantation growth Tumor Growth to Palpable Size start->growth randomization Randomization of Animals into Groups growth->randomization treatment Treatment Administration (Vehicle, this compound, Cisplatin) randomization->treatment monitoring Tumor and Body Weight Monitoring treatment->monitoring endpoint Endpoint and Sample Collection monitoring->endpoint analysis Analysis (Tumor volume, IHC, Western Blot) endpoint->analysis

Application Notes & Protocols for the Formulation of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific physicochemical properties of "Cyclomusalenone" is not available in the public domain. For the purpose of these application notes and protocols, this compound is treated as a representative example of a poorly water-soluble, hydrophobic compound, a common challenge for new chemical entities in drug discovery[1][2]. The following strategies are established methods for enhancing the solubility and bioavailability of such compounds for preclinical animal studies[3].

Application Note: Formulation Strategies for Poorly Soluble Compounds

The oral administration of poorly water-soluble compounds like this compound in early animal discovery studies presents significant challenges. Low aqueous solubility can lead to poor or erratic absorption and low bioavailability, making it difficult to assess the intrinsic pharmacokinetic and pharmacodynamic properties of the compound[3][4]. The primary goal of formulation in this context is to ensure sufficient and consistent systemic exposure in laboratory animals.

Several techniques are employed to enhance the solubility and absorption of these challenging compounds. The choice of formulation depends on the compound's specific characteristics, such as its lipophilicity (LogP), melting point, and dose requirement[1].

Common Formulation Approaches:

  • Co-solvent Systems: These are mixtures of water-miscible organic solvents that increase the solubility of hydrophobic compounds[3][4]. Common co-solvents include polyethylene (B3416737) glycols (PEG 300, PEG 400), propylene (B89431) glycol (PG), ethanol, and dimethyl sulfoxide (B87167) (DMSO)[3]. Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often added to improve stability and prevent precipitation upon dilution in aqueous environments[5].

  • Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are highly effective for lipophilic drugs.[6] These formulations maintain the drug in a solubilized state within the gastrointestinal (GI) tract, which can improve absorption and bioavailability[3][6]. They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) that form fine emulsions or microemulsions upon gentle agitation in the aqueous environment of the gut[5]. The digestion of lipid excipients by endogenous enzymes can further enhance drug solubilization in mixed micelles, presenting the drug in a readily absorbable form at the GI membrane[6].

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the crystalline drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation[4]. This approach can be effective for compounds that are dissolution rate-limited. Nanosuspensions are a more advanced form of this technique and have been used to improve the exposure of poorly soluble compounds in preclinical studies[7].

  • Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent water solubility[3][8]. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in parenteral and oral formulations due to its safety profile[8].

The selection of an appropriate formulation strategy typically begins with solubility screening in various pharmaceutically acceptable excipients. Based on these results, prototype formulations are developed and evaluated for their ability to maintain the drug in solution upon dilution and for their in vivo performance.

Data Presentation: Excipient & Formulation Summary

The following tables summarize common excipients and typical composition ranges for formulating poorly soluble compounds for animal studies.

Table 1: Common Excipients for Preclinical Formulations

Excipient Class Example Typical Use & Concentration Reference
Co-solvents PEG 400, Propylene Glycol Solubilizer; 10-60% of vehicle [3][5]
DMSO, DMA Strong, polar aprotic solvents; <10% due to potential toxicity [3]
Surfactants Polysorbate 80 (Tween® 80) Wetting agent, emulsifier; 1-10% [5][9]
Cremophor® EL Solubilizer, emulsifier; 5-20% [10]
Solutol® HS 15 Solubilizer, emulsifier; 5-25% N/A
Lipids/Oils Medium-Chain Triglycerides (MCT) Oily vehicle in LBDDS; 30-60% [3][6]
Sesame Oil, Corn Oil Long-chain triglycerides for solutions/emulsions [7]
Maisine® CC, Labrafac™ PG Mono- and diglycerides used in LBDDS [3]

| Complexing Agents | Hydroxypropyl-β-Cyclodextrin | Solubility enhancement via inclusion complexes; 20-40% |[3][8] |

Table 2: Example Formulation Compositions

Formulation Type Component Example Composition (% w/w) Purpose
Co-solvent System PEG 400 40% Primary solvent
Propylene Glycol 50% Co-solvent
Polysorbate 80 10% Surfactant to prevent precipitation
SEDDS (Type III) Medium-Chain Triglycerides 40% Oil phase
Cremophor® EL 40% Surfactant
Transcutol® HP 20% Co-solvent/Co-surfactant
Cyclodextrin Solution HPβCD 30% Complexing agent

| | Citrate Buffer (pH 4.5) | 70% | Aqueous vehicle |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a simple solution of this compound for oral gavage in rodents.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Glass vials, magnetic stirrer and stir bar, analytical balance, volumetric flasks.

Methodology:

  • Vehicle Preparation: In a clean glass vial, prepare the vehicle by combining the excipients. For a vehicle composed of 40% PEG 400, 50% PG, and 10% Polysorbate 80 (w/w), weigh the required amount of each component directly into the vial.

  • Mixing: Mix the vehicle components thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • Drug Solubilization: Weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).

  • Addition to Vehicle: Gradually add the powdered this compound to the pre-mixed vehicle while stirring continuously.

  • Sonication (Optional): If the compound does not dissolve readily, sonicate the mixture in a water bath for 15-30 minutes to facilitate dissolution.

  • Final Observation: Once the drug is fully dissolved, visually inspect the solution for any particulate matter. The final formulation should be a clear solution.

  • Storage: Store the formulation in a sealed, light-protected container at the recommended temperature (typically 2-8°C or room temperature). Confirm stability for the intended duration of use.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation of this compound to enhance absorption of a lipophilic compound.

Materials:

  • This compound

  • Medium-Chain Triglycerides (e.g., Capmul® MCM)

  • A hydrophilic surfactant (e.g., Cremophor® EL)

  • A co-solvent/co-surfactant (e.g., Transcutol® HP)

  • Glass vials, magnetic stirrer, water bath, analytical balance.

Methodology:

  • Excipient Mixing: Weigh the required amounts of the oil (Medium-Chain Triglycerides), surfactant (Cremophor® EL), and co-solvent (Transcutol® HP) into a glass vial based on the desired ratio (e.g., 40:40:20 w/w).

  • Homogenization: Mix the components thoroughly using a magnetic stirrer. Gentle warming in a water bath (40-50°C) can be used to reduce viscosity and ensure homogeneity.

  • Drug Solubilization: Weigh the target amount of this compound and add it gradually to the homogenous excipient mixture while stirring.

  • Complete Dissolution: Continue stirring, with gentle warming if necessary, until the this compound is completely dissolved and the mixture is clear.

  • Self-Emulsification Test: To confirm SEDDS properties, add a small aliquot (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 250 mL) with gentle stirring. A spontaneous formation of a fine, milky-white emulsion indicates successful SEDDS formulation.

  • Storage: Store the final formulation in a sealed container, protected from light.

Visualizations

experimental_workflow start Start: Characterize This compound Properties (Solubility, LogP) sol_screen Solubility Screening in Pharmaceutically Acceptable Excipients start->sol_screen is_soluble Is Solubility > Target Dose in Simple Vehicle? sol_screen->is_soluble co_solvent Develop Co-solvent or Cyclodextrin Formulation is_soluble->co_solvent Yes lipid_screen Is Compound Lipophilic? (LogP > 3) is_soluble->lipid_screen No proto_dev Prototype Formulation Development & Optimization co_solvent->proto_dev sedds Develop Lipid-Based Formulation (SEDDS) lipid_screen->sedds Yes suspension Develop Suspension (Micronized or Nanosuspension) lipid_screen->suspension No sedds->proto_dev suspension->proto_dev stability In Vitro Characterization (Dilution Test, Stability) proto_dev->stability in_vivo Select Lead Formulation(s) for In Vivo Animal Study stability->in_vivo end End: PK/PD Assessment in_vivo->end

Caption: Formulation selection workflow for a poorly soluble compound.

sedds_mechanism cluster_capsule Capsule in Stomach cluster_lumen GI Lumen (Aqueous Environment) sedds SEDDS Formulation (Oil + Surfactant + Drug) emulsion Spontaneous Emulsification (Drug in Oil Droplets) sedds->emulsion Dispersion digestion Digestion by Lipase & Bile Salts emulsion->digestion micelles Formation of Mixed Micelles (Drug Remains Solubilized) digestion->micelles absorption Drug Absorption across Intestinal Epithelium micelles->absorption systemic Systemic Circulation absorption->systemic

Caption: Mechanism of absorption enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

camp_pathway cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Target Gene Transcription creb->gene nucleus Nucleus response Cellular Response gene->response This compound This compound (Hypothetical Target) This compound->ac Inhibits?

Caption: Hypothetical modulation of the cAMP signaling pathway by this compound.

References

Cyclohexanone Derivatives as Precursors in Organic Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound "Cyclomusalenone" is not found in the current chemical literature, the core structure suggested by its name, a cyclic ketone, is fundamental to a vast array of synthetic applications. This document focuses on cyclohexanone (B45756) and its derivatives, versatile and economically significant precursors in organic synthesis. Their utility is particularly notable in the construction of carbocyclic and heterocyclic scaffolds that form the core of many biologically active compounds. For researchers, scientists, and drug development professionals, understanding the reactivity and synthetic potential of cyclohexanone derivatives is crucial for the design and synthesis of novel therapeutic agents.

These application notes provide an overview of the synthetic utility of cyclohexanone derivatives, focusing on their conversion into compounds with demonstrated anticancer and antiviral activities. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these methods in a laboratory setting.

Application Notes

Cyclohexanone's reactivity is primarily centered around its carbonyl group and the adjacent α-carbons. This allows for a diverse range of chemical transformations, making it a valuable starting material for complex molecule synthesis.

1. Synthesis of Bioactive Bis(benzylidene)cyclohexanones:

Derivatives of 2,6-bis(benzylidene)cyclohexanone, which are readily synthesized from cyclohexanone and substituted benzaldehydes via a double aldol (B89426) condensation, have shown significant potential as anticancer agents. These compounds often exhibit cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

2. Construction of Spirocyclic Scaffolds:

Spirocycles are an important class of compounds in drug discovery due to their rigid, three-dimensional structures which can lead to high-affinity and selective binding to biological targets. Cyclohexanone is a common starting material for the synthesis of spiro-heterocycles. For instance, multi-component reactions involving cyclohexanone can lead to the formation of complex di-spirooxindole systems. Some of these compounds have been found to exhibit anticancer activity, potentially through the inhibition of the MDM2-p53 interaction, a critical pathway in cancer cell survival.

3. Access to Carbocyclic Nucleoside Analogues:

Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclohexane (B81311) ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral agents. These analogues often exhibit improved metabolic stability. Cyclohexene derivatives, which can be prepared from cyclohexanone, are key intermediates in the synthesis of these antiviral compounds. The crucial step in their synthesis often involves the stereoselective introduction of a nucleobase onto the cyclohexenyl scaffold, frequently achieved via a Mitsunobu reaction.

Key Synthetic Reactions

Several named reactions are central to the synthetic utility of cyclohexanone:

  • Aldol Condensation: The reaction of the enolate of cyclohexanone with an aldehyde or another ketone is a fundamental C-C bond-forming reaction. The double aldol condensation with aromatic aldehydes is a straightforward method to synthesize bis(benzylidene)cyclohexanones.

  • Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. It allows for the construction of a new six-membered ring onto the cyclohexanone core, and is a cornerstone in the synthesis of steroids and terpenes.

  • Mitsunobu Reaction: This reaction allows for the conversion of a secondary alcohol, which can be derived from cyclohexanone, into a variety of functional groups, including the attachment of a nucleobase with inversion of stereochemistry. This is a key step in the synthesis of many carbocyclic nucleoside analogues.

Data Presentation

Table 1: Synthesis of Bioactive Cyclohexanone Derivatives

Product ClassStarting MaterialsKey ReactionYield (%)Reference
2,6-bis(benzylidene)cyclohexanonesCyclohexanone, BenzaldehydesAldol Condensation70-90%[General procedure]
Di-spirooxindole Analogs(2E,6E)-2,6-dibenzylidenecyclohexanone, Isatins, (2S)-octahydro-1H-indole-2-carboxylic acid[3+2] Cycloadditionup to 75%[1]
Cyclohexenyl Nucleosides(rac)-3-cyclohexene-1-carboxylic acid, Purine/Pyrimidine (B1678525) basesMitsunobu ReactionModerate[General procedure]

Table 2: Biological Activity of Selected Cyclohexanone Derivatives

Compound ClassSpecific Compound ExampleBiological ActivityTarget Cell Line/VirusIC₅₀ (µM)Reference
Di-spirooxindole AnalogCompound 4b (6-chloro-isatin derivative)AnticancerProstate (PC3)3.7 ± 1.0[2]
Di-spirooxindole AnalogCompound 4a (isatin derivative)AnticancerCervical (HeLa)7.1 ± 0.2[2]
Di-spirooxindole AnalogCompound 4i (5-nitroisatin, 3-fluoro-benzylidene derivative)AnticancerBreast (MDA-MB-231)7.63 ± 0.08[2]
Cyclohexenyl Nucleoside Analog2,6-diaminopurine analogueAntiviralHerpes Simplex Virus 1 & 2Not specified

Experimental Protocols

Protocol 1: Synthesis of 2,6-bis(4-nitrobenzylidene)cyclohexanone

This protocol describes the base-catalyzed aldol condensation of cyclohexanone with 4-nitrobenzaldehyde (B150856).

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of cyclohexanone and 3.1 g of 4-nitrobenzaldehyde in 30 mL of 95% ethanol.

  • While stirring the solution at room temperature, slowly add 5 mL of a 10% aqueous solution of sodium hydroxide.

  • A yellow precipitate should form almost immediately. Continue stirring the mixture for 30 minutes at room temperature.

  • After 30 minutes, cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with three 10 mL portions of cold deionized water, followed by one 10 mL portion of cold 95% ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Characterization: The product can be characterized by melting point determination, and IR and NMR spectroscopy. The IR spectrum should show a characteristic C=O stretch for an α,β-unsaturated ketone.

Protocol 2: Synthesis of a Di-spirooxindole Analog

This protocol describes a one-pot, three-component [3+2] cycloaddition reaction to synthesize a di-spirooxindole derivative.

Materials:

  • (2E,6E)-2,6-dibenzylidenecyclohexanone derivative (e.g., from Protocol 1, using a different benzaldehyde (B42025) if desired)

  • Substituted isatin (B1672199) (e.g., isatin, 6-chloroisatin)

  • (2S)-octahydro-1H-indole-2-carboxylic acid

  • Methanol (B129727) (MeOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add the (2E,6E)-2,6-dibenzylidenecyclohexanone derivative (0.25 mmol), the substituted isatin (0.25 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol).[1]

  • Add 20 mL of methanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 60 °C) with stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-1.5 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 3: Synthesis of a Cyclohexenyl Nucleoside Analog via Mitsunobu Reaction

This protocol provides a general procedure for the key coupling step in the synthesis of a cyclohexenyl nucleoside analog, starting from a protected cis-4-hydroxycyclohex-2-en-1-yl)methanol derivative.

Materials:

  • Protected (cis-4-hydroxycyclohex-2-en-1-yl)methanol derivative

  • Purine or pyrimidine base (e.g., adenine, thymine)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask and nitrogen/argon line

  • Syringes

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve the protected cyclohexenol (B1201834) derivative (1.0 eq) and the nucleobase (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly, add DIAD or DEAD (1.5 eq) dropwise to the cooled solution via syringe over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a few drops of water.

  • Remove the THF under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the desired nucleoside analog from triphenylphosphine oxide and other byproducts.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor Cyclohexanone Derivative Inhibitor->EGFR MDM2_p53_Pathway cluster_nucleus Nucleus cluster_p53_targets p53 Target Genes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 transcription p21 p21 p53->p21 transcription BAX BAX p53->BAX transcription MDM2->p53 degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Inhibitor Di-spirooxindole Analog Inhibitor->MDM2 inhibits interaction with p53 Aldol_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Cyclohexanone & Aldehyde in Ethanol Add_Base Add aq. NaOH Start->Add_Base Stir Stir at RT Add_Base->Stir Precipitate Precipitate Forms Stir->Precipitate Cool Cool in Ice Bath Precipitate->Cool Filter Vacuum Filtration Cool->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_EtOH Wash with Ethanol Wash_H2O->Wash_EtOH Dry Dry in Vacuum Oven Wash_EtOH->Dry Product Pure Product Dry->Product Mitsunobu_Reaction_Workflow cluster_reaction Reaction (Inert Atmosphere) cluster_workup Work-up & Purification Start Dissolve Alcohol, Nucleobase, & PPh₃ in anhydrous THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD/DEAD dropwise Cool->Add_DIAD Stir Stir at RT (12-24h) Add_DIAD->Stir Quench Quench with Water Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Nucleoside Analog Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclohexanone (B45756). While the initial request specified Cyclomusalenone, publicly available scientific literature on its specific synthesis is limited. Therefore, this guide focuses on cyclohexanone, a structurally related and extensively studied ketone, to provide a relevant and data-supported resource for researchers, scientists, and drug development professionals. The principles and troubleshooting strategies outlined here can often be adapted to the synthesis of other cyclic ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclohexanone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in cyclohexanone synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and inefficient purification. Here are key areas to investigate:

  • Reaction Conditions: Temperature, pressure, and solvent choice are critical. For instance, in the oxidation of cyclohexane (B81311), specific catalyst and solvent systems can significantly impact yield. One study demonstrated that using a combination of N-hydroxyphthalimide (NHPI) as a catalyst with Co(OAc)₂, Cr(OAc)₃, and AlCl₃ as co-catalysts in acetonitrile (B52724) at 75°C and 1.0 MPa of O₂ for 6 hours resulted in a 54.4% conversion of cyclohexane with 93.2% selectivity for cyclohexanone.[1] Lowering the reaction temperature to 0°C and adjusting the concentration to 0.1 M has also been shown to improve yields in certain reactions by minimizing decomposition of starting materials.[2]

  • Catalyst Activity: The choice and handling of the catalyst are paramount. For instance, in the ammoximation of cyclohexanone, titanium silicalite-1 (TS-1) catalysts have been shown to be highly effective.[3] Catalyst deactivation can occur due to the presence of water or other byproducts.[1] Ensuring the catalyst is fresh or properly activated is crucial.

  • Solvent Effects: The solvent can dramatically influence the reaction outcome. In some syntheses, tetrahydrofuran (B95107) (THF) has been identified as the optimal solvent, leading to significantly higher yields compared to dichloromethane, toluene, acetonitrile, or dioxane.[2] In other cases, such as the photocatalytic oxofunctionalization of cyclohexane, using acetonitrile as a solvent led to a 15-fold higher conversion to cyclohexanone compared to using pure cyclohexane.[4]

  • Purification Losses: Significant product loss can occur during the purification steps. Distillation is a common method for purifying cyclohexanone.[5][6] However, impurities with boiling points close to that of cyclohexanone can make separation difficult.[7] Employing techniques like vacuum distillation or treating the crude product with acids or bases to degrade impurities before distillation can improve recovery.[8]

Q2: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?

A2: The formation of byproducts is a common challenge. In the oxidation of cyclohexane, cyclohexanol (B46403) is a major byproduct, and the mixture is often referred to as "KA oil" (ketone-alcohol oil).[9] Adipic acid is another common byproduct.[1]

Strategies to Minimize Byproducts:

  • Optimize Reaction Selectivity: Fine-tuning reaction conditions can favor the formation of the desired product. For example, in the oxidation of cyclohexane, careful selection of catalysts and co-catalysts can increase the selectivity for cyclohexanone over cyclohexanol and adipic acid.[1]

  • Control Reaction Time: Prolonged reaction times can sometimes lead to the formation of over-oxidized products or condensation products. Monitoring the reaction progress and stopping it at the optimal time is crucial.

  • Purification Techniques: Effective purification is key to removing byproducts. Distillation is a primary method.[5][7] For instance, a two-stage distillation process, where low-boiling impurities are removed in the first stage, can be effective.[7] Additionally, treating the crude mixture with an alkaline solution can help remove acidic byproducts.[10]

Q3: What are the best practices for purifying crude cyclohexanone?

A3: The purification of cyclohexanone is critical to obtain a high-purity product, especially for applications in polymer synthesis.[7]

  • Distillation: This is the most common method. Vacuum distillation is often preferred to reduce the boiling point and prevent thermal degradation of the product. A multi-stage distillation can be employed to separate impurities with different boiling points effectively.[6][7]

  • Washing: Washing the crude product with an aqueous alkaline solution can remove acidic impurities.[10] Subsequent washing with water can remove any remaining water-soluble impurities.[11]

  • Drying: After washing, the organic layer containing cyclohexanone should be dried using a suitable drying agent, such as anhydrous magnesium sulfate, to remove residual water before distillation.[11]

  • Chemical Treatment: In some cases, crude cyclohexanone is treated with acids or bases to degrade impurities, making them easier to separate by distillation.[8] For example, adding an alkali compound can help remove unsaturated ketone impurities.[7]

Data Summary

Synthesis Method Catalyst/Reagents Solvent Temperature (°C) Pressure Time (h) Conversion (%) Selectivity for Cyclohexanone (%) Yield (%) Reference
Cyclohexane OxidationNHPI, Co(OAc)₂, Cr(OAc)₃, AlCl₃Acetonitrile751.0 MPa O₂654.493.2~50.7[1]
Formal [3+2] CycloadditionDBUTHF0Ambient0.17--82[2]
Cyclohexane Photocatalytic OxofunctionalizationTiO₂ (Degussa P-25)AcetonitrileAmbientAmbient----[4]
Cyclohexanone AmmoximationTS-1-800.1 MPa-99.86--[3]

Experimental Protocols

Protocol 1: Cyclohexanone Synthesis by Oxidation of Cyclohexane

This protocol is based on the highly efficient catalytic system described by Wang et al.[1]

Materials:

  • Cyclohexane

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate (B1210297) (Co(OAc)₂)

  • Chromium(III) acetate (Cr(OAc)₃)

  • Aluminum chloride (AlCl₃)

  • Acetonitrile (solvent)

  • Oxygen gas (O₂)

Procedure:

  • In a high-pressure reactor, combine N-hydroxyphthalimide (NHPI), Co(OAc)₂, Cr(OAc)₃, and AlCl₃ in a molar ratio of 10:3:1:1.

  • Add acetonitrile as the solvent and cyclohexane as the substrate. The molar ratio of NHPI to acetonitrile to cyclohexane should be 1:20:10.

  • Pressurize the reactor with oxygen to 1.0 MPa.

  • Heat the reaction mixture to 75°C and maintain for 6 hours with vigorous stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanone and cyclohexanol.

  • Purify the cyclohexanone from the reaction mixture by distillation.

Visualizations

Cyclohexanone_Synthesis_Pathway Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Oxidation Oxygen O₂ Catalyst NHPI, Co(OAc)₂, Cr(OAc)₃, AlCl₃ Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation

Caption: Reaction pathway for the synthesis of cyclohexanone from cyclohexane.

Troubleshooting_Workflow Start Low Yield or High Impurities CheckConditions Verify Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions Incorrect CheckCatalyst Inspect Catalyst Activity CheckConditions->CheckCatalyst Correct OptimizeConditions->CheckCatalyst ReplaceCatalyst Use Fresh/Activated Catalyst CheckCatalyst->ReplaceCatalyst Inactive AnalyzeByproducts Identify Byproducts (GC-MS) CheckCatalyst->AnalyzeByproducts Active ReplaceCatalyst->AnalyzeByproducts AdjustSelectivity Modify Conditions for Selectivity AnalyzeByproducts->AdjustSelectivity Identified Purification Review Purification Method AnalyzeByproducts->Purification Unidentified AdjustSelectivity->Purification OptimizePurification Refine Purification (e.g., Vacuum Distillation) Purification->OptimizePurification Inefficient Success Improved Yield and Purity Purification->Success Efficient OptimizePurification->Success

Caption: A logical workflow for troubleshooting common issues in cyclohexanone synthesis.

References

Technical Support Center: Overcoming Cyclomusalenone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Cyclomusalenone in my aqueous buffer. What are the first steps I should take?

A1: Poor aqueous solubility is a common issue for organic compounds like this compound. The first step is to determine the compound's general solubility profile. We recommend starting with small-scale solubility tests in a range of common organic solvents. This will help identify a suitable solvent for preparing a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q2: What are some recommended organic solvents for creating a this compound stock solution?

A2: For hydrophobic compounds, common choices for stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, acetone, and N,N-dimethylformamide (DMF). The choice of solvent will depend on the compatibility with your specific experimental system and the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your aqueous medium is low enough to not affect the biological system you are studying.

Q3: My experiment requires a very low final concentration of organic solvent. What other methods can I use to improve the solubility of this compound?

A3: If the use of organic solvents is limited, several other techniques can be employed to enhance the solubility of poorly soluble drugs and research compounds.[1][2][3][4] These methods include:

  • Co-solvency: Using a mixture of solvents to increase solubility.[5]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Use of surfactants or detergents: These can form micelles to encapsulate the hydrophobic compound.

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Particle size reduction: Techniques like micronization or sonication can increase the surface area of the compound, leading to faster dissolution.[3]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when I dilute my stock into an aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of co-solvent.

Troubleshooting Steps:

  • Decrease the final concentration: Try preparing a more dilute final solution of this compound.

  • Increase the co-solvent concentration: If your experimental system allows, slightly increase the percentage of the organic solvent in the final solution. Always perform a vehicle control to ensure the solvent itself is not causing an effect.

  • Use a different co-solvent: Some co-solvents may be more effective at keeping the compound in solution. Refer to the solvent compatibility table below.

  • Try a different solubilization technique: Consider using cyclodextrins or a suitable surfactant to improve aqueous compatibility.

Issue 2: I am seeing inconsistent results in my biological assays.

Possible Cause: Inconsistent solubility or precipitation of this compound during the experiment can lead to variability in the effective concentration of the compound.

Troubleshooting Steps:

  • Visually inspect your solutions: Before each experiment, carefully check for any signs of precipitation in your stock and final solutions.

  • Prepare fresh solutions: It is best practice to prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.

  • Vortex or sonicate briefly before use: This can help to redissolve any minor precipitation that may have occurred during storage.

  • Filter your final solution: For critical experiments, filtering the final diluted solution through a 0.22 µm syringe filter can remove any undissolved particles.

Data Presentation

Table 1: Common Solvents for Preparing Stock Solutions of Hydrophobic Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Aprotic, highly polar, common for cell-based assays. Can be toxic at higher concentrations.
Ethanol5.278.4Protic, less toxic than DMSO. Can have biological effects.
Methanol6.664.7Protic, can be more effective than ethanol for some compounds. More toxic than ethanol.
Acetone5.156Aprotic, good solvent for many organic compounds. Volatile.
N,N-Dimethylformamide (DMF)6.4153Aprotic, high boiling point. Can be toxic.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in a cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out the appropriate amount of this compound powder. For a 10 mM stock solution, you will need molecular_weight_of_this compound mg for every 1 mL of DMSO. (Note: As the molecular weight of this compound is unknown, a placeholder is used. Researchers must use the correct molecular weight for their specific compound.) b. Add the powder to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. e. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation (10 µM): a. Warm the cell culture medium to 37°C. b. Create an intermediate dilution of the 10 mM stock solution if necessary for accuracy. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution. c. To prepare the final 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%. d. Immediately vortex the diluted solution gently to ensure homogeneity and prevent precipitation. e. Use the working solution immediately in your experiment.

Important Considerations:

  • Always include a vehicle control in your experiments (in this case, 0.1% DMSO in cell culture medium) to account for any effects of the solvent.

  • The stability of this compound in solution is unknown. It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute 1. Dilution working Final Working Solution dilute->working precipitate Precipitation Occurs working->precipitate 2a. Check for Precipitation no_precipitate Proceed to Experiment working->no_precipitate 2b. No Precipitation adjust_conc Adjust Concentration precipitate->adjust_conc change_solvent Change Co-solvent precipitate->change_solvent use_additive Use Solubilizing Agent (e.g., Cyclodextrin) precipitate->use_additive adjust_conc->dilute Retry change_solvent->dissolve Retry use_additive->dilute Retry

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

camp_signaling_pathway extracellular Extracellular Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) extracellular->gpcr Binds to g_protein G Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Target Gene Expression creb->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response This compound This compound (Hypothesized Interaction) This compound->gpcr Modulates? This compound->ac Modulates? This compound->pka Modulates?

References

Technical Support Center: Stabilizing Cyclomusalenone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Cyclomusalenone in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic compound belonging to the chalcone (B49325) family, which are known for their broad range of biological activities, including potential therapeutic applications.[1][2] Like many chalcones, this compound's structure, which contains an α,β-unsaturated ketone moiety, makes it susceptible to degradation in solution.[3][4] Factors such as pH, solvent polarity, light exposure, and temperature can significantly impact its stability, leading to inaccurate experimental results and loss of biological activity.[3]

Q2: What are the common signs of this compound degradation in my solution?

A2: Visual indicators of degradation can include a change in the color of the solution, often to a reddish or brownish hue, or the formation of a precipitate.[4] However, significant degradation can occur without visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to monitor the purity and concentration of your this compound solution over time.[3][5] A decrease in the main compound peak and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: this compound, like other chalcones, generally exhibits good solubility in organic solvents such as acetone, chloroform, and dichloromethane (B109758) (DCM).[4] It is also soluble in alcohols. For biological assays, a stock solution is typically prepared in a solvent like DMSO and then further diluted in an aqueous buffer. However, prolonged storage in protic solvents or aqueous solutions, especially at non-neutral pH, can promote degradation.[3][6]

Q4: How does pH affect the stability of this compound?

A4: Chalcones are known to be unstable in both alkaline and acidic conditions.[3] In alkaline solutions, they can undergo cyclization or other rearrangement reactions.[6] In acidic environments, the enone moiety can be susceptible to hydrolysis. It is recommended to maintain the pH of aqueous solutions as close to neutral (pH 6.8-7.4) as possible.[3]

Q5: Can I do anything to improve the stability of this compound in my experimental setup?

A5: Yes, several strategies can be employed. Using fresh solutions is always the best practice. If storage is necessary, store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[3] For aqueous solutions used in cell culture or other biological assays, consider using stabilization techniques such as encapsulation in nanoemulsions, which can protect the compound from degradation and improve its bioavailability.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution. 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Before use, verify the purity of an aliquot using HPLC.
Degradation in the aqueous assay medium. 1. Minimize the incubation time of this compound in the aqueous medium. 2. Ensure the pH of the medium is within the optimal range (6.8-7.4). 3. Prepare the final dilution of this compound immediately before adding it to the assay. 4. Consider using a nanoemulsion formulation to protect the compound.[1]
Precipitation of the compound in the assay medium. 1. Check the final concentration of the organic solvent (e.g., DMSO) in the assay medium; it should typically be below 0.5%. 2. Decrease the final concentration of this compound. 3. Use a formulation with surfactants or encapsulating agents to improve solubility.[1]
Issue 2: Unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
On-column degradation. 1. Ensure the mobile phase is compatible with this compound and does not have an extreme pH. 2. Try a different column stationary phase.
Degradation during sample preparation. 1. Prepare samples for HPLC analysis immediately before injection. 2. Keep samples in the autosampler at a low temperature (e.g., 4°C).
Photo-degradation. 1. Protect the this compound solution from light at all stages of handling and analysis by using amber vials or covering glassware with aluminum foil.[3]

Quantitative Data Summary

The following tables summarize key stability and solubility parameters for chalcones, which can serve as a proxy for this compound.

Table 1: Chalcone Stability in Different pH Environments

pH Condition Stability Observed Degradation Reference
Acidic (pH < 4)Very UnstableHydrolysis of the enone moiety.[3]
Neutral (pH 6.8 - 7.4)Relatively StableMinimal degradation over short periods.[3]
Alkaline (pH > 8)Extremely UnstableRapid degradation, potential cyclization.[3][6]

Table 2: Solubility of Chalcones in Common Solvents

Solvent Solubility Notes Reference
DMSOHighCommon stock solution solvent.
AcetoneHighGood for initial dissolution.[4]
ChloroformHighGood for extraction and purification.[4]
Dichloromethane (DCM)HighGood for extraction and purification.[4]
EthanolSolubleCan be used for some formulations.[4]
WaterSparingly SolubleRequires co-solvents or formulation for aqueous applications.[7][8]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.

  • Dissolution: Dissolve the compound in anhydrous, high-purity DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small-volume, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Protect from light at all times.

  • Usage: When needed, thaw a single aliquot at room temperature. Use it for the experiment and discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Protocol 2: Monitoring this compound Stability by HPLC
  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase can be a gradient of acetonitrile (B52724) and water.[9]

  • Standard Preparation: Prepare a fresh solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the this compound solution being tested (e.g., in cell culture medium). Dilute it with the mobile phase to a concentration within the linear range of the detector.

  • Analysis: Inject the standard and samples onto the HPLC system.

  • Quantification: Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis (HPLC) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute incubate Perform Assay dilute->incubate sample Take Time-Point Samples incubate->sample inject Inject on HPLC sample->inject analyze Analyze Data inject->analyze

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_stock Stock Solution Issues cluster_medium Medium Stability Issues cluster_precip Precipitation Issues start Inconsistent Assay Results check_stock Is the stock solution fresh? start->check_stock check_medium Is the compound stable in the assay medium? check_stock->check_medium Yes new_stock Prepare Fresh Stock check_stock->new_stock No check_precip Is there any precipitation? check_medium->check_precip Yes minimize_time Minimize Incubation Time check_medium->minimize_time No lower_conc Lower Concentration check_precip->lower_conc Yes check_purity Verify Purity (HPLC) new_stock->check_purity check_ph Check pH minimize_time->check_ph use_nano Use Nanoemulsion check_ph->use_nano check_dmso Check Final DMSO % lower_conc->check_dmso

Caption: Troubleshooting logic for inconsistent assay results.

degradation_pathway cluster_pathways Potential Degradation Pathways This compound This compound (α,β-unsaturated ketone) hydrolysis Hydrolysis (Acidic Conditions) This compound->hydrolysis cyclization Cyclization (Alkaline Conditions) This compound->cyclization oxidation Oxidation (Presence of Oxidizing Agents) This compound->oxidation photodegradation Photodegradation (UV Light Exposure) This compound->photodegradation Degradation_Products Inactive Degradation Products hydrolysis->Degradation_Products cyclization->Degradation_Products oxidation->Degradation_Products photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Cyclomusalenone Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of specific stability data for Cyclomusalenone in published literature. The following guidelines are based on general knowledge of structurally related compounds, namely flavonoids and cyclohexanones, and established best practices for the stability testing of natural products. Researchers are strongly encouraged to perform their own stability studies to determine the optimal storage conditions for their specific this compound preparations and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: Based on the behavior of related flavonoid and cyclohexanone (B45756) compounds, the primary factors that can lead to the degradation of this compound are likely:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1][2]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1] Many flavonoids are known to be light-sensitive.

  • Oxygen: Oxidative degradation is a common pathway for many natural products, especially those with antioxidant properties.[2]

  • pH: The stability of flavonoids can be pH-dependent. Hydrolysis can occur under acidic or alkaline conditions.[3]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[1]

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at or below room temperature (2-8°C is preferable for long-term storage). Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber-colored vials or storing in a dark place.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use well-sealed containers to protect from moisture and oxygen.

Q3: How can I monitor the stability of my this compound sample?

A3: Stability can be monitored by periodically assessing the physical and chemical properties of the sample. This includes:

  • Visual Inspection: Check for changes in color, clarity (for solutions), or physical state.[4]

  • Chromatographic Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of this compound and detect the presence of any degradation products.[2][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in color of the solid or solution. Oxidation or light-induced degradation.- Store the compound protected from light in a tightly sealed container. - Consider purging the container with an inert gas like nitrogen or argon before sealing.
Decreased potency or biological activity. Chemical degradation of this compound.- Re-evaluate storage conditions (temperature, light, and moisture exposure). - Perform a quantitative analysis (e.g., HPLC) to determine the current concentration of the active compound.
Appearance of new peaks in the chromatogram. Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products and pathways. - Adjust storage conditions to mitigate the specific degradation pathway (e.g., if oxidative degradation is suspected, store under inert gas).
Poor reproducibility of experimental results. Inconsistent sample integrity due to degradation.- Aliquot the stock solution to avoid repeated warming and cooling of the entire batch. - Prepare fresh solutions for critical experiments.

Data Presentation

Table 1: General Parameters for Stability Testing of this compound (Hypothetical)

This table provides a template for organizing data from a stability study. Actual values should be determined experimentally.

Storage ConditionTime PointAppearancePurity by HPLC (%)Degradation Products (%)
25°C / 60% RH 0 MonthsWhite Powder99.5Not Detected
3 MonthsOff-white Powder98.21.3
6 MonthsYellowish Powder96.53.0
40°C / 75% RH 0 MonthsWhite Powder99.5Not Detected
1 MonthYellow Powder95.04.5
3 MonthsBrownish Powder89.89.7
Photostability 0 HoursWhite Powder99.5Not Detected
(ICH Q1B Option II)24 HoursLight Yellow Powder97.12.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.[6][7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[5][9][10]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of water (with 0.1% formic acid or phosphoric acid) and acetonitrile (B52724) or methanol.

  • Method Development:

    • Inject a solution of unstressed this compound to determine its retention time and peak shape.

    • Inject samples from the forced degradation study.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the this compound peak and all degradation product peaks.

  • Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway This compound This compound Degradation_Product_A Hydrolyzed Product This compound->Degradation_Product_A Acid/Base Hydrolysis Degradation_Product_B Oxidized Product This compound->Degradation_Product_B Oxidation Degradation_Product_C Photodegradation Product This compound->Degradation_Product_C Light Exposure

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Forced_Degradation Apply Stress Conditions (Heat, Light, pH, Oxidant) Stock_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Inject Stressed Samples Data_Evaluation Evaluate Purity and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Bioavailability of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclomusalenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound. Given that this compound is presumed to be a poorly soluble molecule, this guide provides troubleshooting advice and frequently asked questions based on established methods for enhancing the bioavailability of hydrophobic drugs.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary barriers to the oral bioavailability of this compound?

Poor oral bioavailability for a compound like this compound is likely multifactorial, stemming from its physicochemical properties. Key contributing factors often include:

  • Low Aqueous Solubility: As a molecule with "enone" in its name, it is predicted to be hydrophobic. Poor solubility in the gastrointestinal (GI) tract is a primary rate-limiting step for absorption.[1][2][3][4]

  • Poor Permeability: The ability of the drug to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and interactions with cellular transporters.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[5]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.

Q2: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve oral bioavailability. These can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.[1][4]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate absorption through lymphatic pathways.[6]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity can increase its aqueous solubility.[1][7]

  • Nanoformulations: Developing nanosuspensions or encapsulating the drug in nanoparticles can significantly improve its dissolution and absorption characteristics.[8][9]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Low in vitro dissolution of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Poor intrinsic solubility. Micronize the drug powder to reduce particle size.Increased surface area leading to a faster dissolution rate.[2][10]
Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).Enhanced dissolution by creating a molecular dispersion of the drug.[4]
Formulate a nanosuspension using wet milling or homogenization.Significantly increased surface area and saturation solubility.[2]
Drug precipitation in aqueous media. Incorporate a stabilizer (e.g., a surfactant or polymer) in the formulation.Prevention of particle agglomeration and improved stability of the dissolved drug.[11]
Investigate complexation with cyclodextrins.Formation of a soluble inclusion complex that protects the drug from precipitation.[7]
Issue 2: High inter-individual variability in animal pharmacokinetic studies.
Possible Cause Troubleshooting Step Expected Outcome
Food effects on absorption. Conduct pharmacokinetic studies in both fasted and fed states.Determine if the presence of food enhances or hinders absorption, allowing for standardized dosing protocols.[12]
Variable gastrointestinal transit time. Co-administer with agents that modulate GI motility (use with caution and proper controls).More consistent absorption profiles across subjects.
Genetic polymorphisms in metabolic enzymes or transporters. Use a well-characterized and homogeneous animal strain for your studies.Reduced variability in drug metabolism and transport.
Issue 3: Evidence of high first-pass metabolism.
Possible Cause Troubleshooting Step Expected Outcome
Extensive hepatic metabolism. Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[6]Increased systemic exposure by reducing the extent of first-pass metabolism.
Co-administer with a known inhibitor of the primary metabolizing enzymes (for mechanistic studies).Confirmation of the metabolic pathway and its impact on bioavailability.
Intestinal metabolism. Investigate the metabolic stability of this compound in intestinal microsomes or S9 fractions.Identification of the contribution of intestinal metabolism to the overall first-pass effect.[5]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Strategy Principle Advantages Potential Challenges Typical Fold-Increase in Bioavailability
Micronization Increases surface area for dissolution.[2]Simple, cost-effective.Limited effectiveness for very poorly soluble drugs, potential for particle aggregation.2-5 fold
Nanosuspension Drastically increases surface area and saturation solubility.[2]High drug loading, suitable for various administration routes.Physical stability issues (crystal growth), requires specialized equipment.5-20 fold
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier.[1][4]Significant improvement in dissolution rate.Physical instability (recrystallization), potential for drug-polymer interactions.5-15 fold
SEDDS Drug is dissolved in a lipid-based formulation that forms a microemulsion in the GI tract.[6]Enhanced solubilization, potential for lymphatic uptake.Limited to lipid-soluble drugs, potential for GI side effects.10-50 fold
Cyclodextrin Complexation Drug is encapsulated in the hydrophobic cavity of a cyclodextrin molecule.[7]Increased solubility and stability.Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins.2-10 fold

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of the Milling Slurry:

    • Disperse 5% (w/v) of this compound powder in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80).

    • Pre-mix the suspension using a high-shear homogenizer for 15 minutes to ensure uniform wetting of the drug particles.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

    • Mill the suspension at a speed of 2000-3000 rpm for 2-4 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired mean particle size (e.g., <200 nm) and a narrow polydispersity index (PDI < 0.2) are achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by filtration or centrifugation.

    • The resulting nanosuspension can be used for in vitro dissolution testing or in vivo animal studies.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of formulations by mixing the selected excipients in different ratios.

    • Dissolve the desired amount of this compound in the excipient mixture with gentle stirring and warming if necessary.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl with gentle agitation and record the time taken for the formation of a clear microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using DLS.

    • Precipitation Assessment: Visually inspect the diluted SEDDS for any signs of drug precipitation over 24 hours.

  • In Vitro Dissolution:

    • Perform dissolution studies using a USP Type II apparatus to compare the release of this compound from the SEDDS formulation with the unformulated drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing start This compound Powder micronization Micronization start->micronization nanosuspension Nanosuspension start->nanosuspension solid_dispersion Solid Dispersion start->solid_dispersion sedds SEDDS start->sedds cyclodextrin Cyclodextrin Complex start->cyclodextrin dissolution In Vitro Dissolution micronization->dissolution nanosuspension->dissolution solid_dispersion->dissolution sedds->dissolution cyclodextrin->dissolution permeability Caco-2 Permeability dissolution->permeability pk_studies Animal PK Studies permeability->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_gi_tract Gastrointestinal Tract cluster_liver Liver drug_lumen This compound in Lumen dissolution Dissolution drug_lumen->dissolution drug_dissolved Dissolved this compound dissolution->drug_dissolved absorption Passive Diffusion drug_dissolved->absorption enterocyte Enterocyte absorption->enterocyte efflux P-gp Efflux enterocyte->efflux metabolism_gut Intestinal Metabolism (CYP3A4) enterocyte->metabolism_gut portal_vein Portal Vein enterocyte->portal_vein metabolism_gut->portal_vein metabolism_liver Hepatic Metabolism (First-Pass) portal_vein->metabolism_liver systemic_circulation Systemic Circulation metabolism_liver->systemic_circulation

Caption: Key pathways affecting the oral bioavailability of this compound.

References

Cyclomusalenone assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclomusalenone assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and offer strategies for mitigation. Given that this compound is a natural product, it is crucial to be aware of the common challenges associated with screening such compounds to ensure data integrity and avoid misleading results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 31-Norcyclolaudenone, is a natural triterpenoid (B12794562) ketone that has been isolated from plants such as Musa sapientum.[1] As a natural product, it belongs to a class of compounds that can present unique challenges in high-throughput screening and other bioassays.

Q2: What are the common challenges when conducting assays with natural products like this compound?

A2: Natural products are a rich source of bioactive compounds, but they can also be a source of assay interference.[2][3] Common challenges include:

  • Autofluorescence: Many natural products fluoresce, which can interfere with fluorescence-based assays, leading to false positives.[4][5]

  • Light Absorption and Quenching: Colored compounds can absorb light at the excitation or emission wavelengths of a fluorophore, leading to a decrease in the signal (quenching) and potential false negatives.[4][6]

  • Cytotoxicity: At certain concentrations, the compound may be toxic to cells, which can confound the results of cell-based assays.[7][8]

  • Non-specific Activity (PAINS): Some compounds, known as Pan-Assay Interference Compounds (PAINS), appear active in multiple, unrelated assays through non-specific mechanisms like aggregation, redox activity, or membrane disruption.[2][9][10]

  • Poor Solubility: Natural products can have limited solubility in aqueous assay buffers, leading to precipitation and inconsistent results.[10]

Q3: How can I determine if this compound is interfering with my assay?

A3: A series of control experiments should be performed during assay development and validation. Key steps include:

  • Autofluorescence Check: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

  • Quenching Assay: Assess the effect of this compound on the fluorescence of a known fluorophore used in your assay.

  • Cytotoxicity Profiling: Determine the concentration range at which this compound is toxic to the cells used in your assay.[8][11]

  • Orthogonal Assays: Confirm any observed activity with a secondary, mechanistically different assay that is less prone to the suspected interference.[6] For example, if you have a fluorescence-based hit, confirm it with a luminescence or absorbance-based assay.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A4: Without extensive testing, it is difficult to definitively classify this compound as a PAIN. However, because it is a natural product, it is prudent to be aware of this possibility.[2][9] If this compound shows activity across multiple, unrelated screening campaigns, it may be acting as a PAIN. Structural analysis against known PAINS databases and conducting orthogonal assays can help to clarify this.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: High Background Signal in a Fluorescence-Based Assay

Q: I am observing a high background signal in my fluorescence-based assay when I add this compound, even in my negative controls. What could be the cause and how can I fix it?

A: This is a classic sign of compound autofluorescence. Natural products like this compound often have intrinsic fluorescence that can be detected by the plate reader, leading to false-positive signals.[4][5]

Mitigation Strategies:

  • Quantify Autofluorescence: Run a control plate with just the assay buffer and varying concentrations of this compound to measure its intrinsic fluorescence. This can then be subtracted from your experimental values.

  • Use a "Pre-read" Step: In your assay protocol, read the fluorescence of the plate after adding the compound but before adding the fluorescent substrate or initiating the reaction. This background can be subtracted from the final reading.

  • Switch to a Red-Shifted Fluorophore: Autofluorescence from natural products is often more pronounced at shorter wavelengths (blue and green regions). Switching to a fluorophore that excites and emits in the red or far-red spectrum can often reduce this interference.[6]

  • Time-Resolved Fluorescence (TRF): If available, TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. This allows for a delay between excitation and detection, during which the short-lived background fluorescence from the compound can decay.

Issue 2: Inconsistent Results and Poor Reproducibility

Q: My results with this compound are not reproducible between experiments. What are the likely causes and how can I improve consistency?

A: Poor reproducibility with natural products often stems from issues with compound solubility and stability.[10]

Mitigation Strategies:

  • Confirm Solubility: Visually inspect your compound stock solutions and assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer.

  • Optimize Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous assay buffer, do so in a stepwise manner and vortex thoroughly to avoid precipitation. Be mindful of the final solvent concentration in your assay, as high concentrations can affect biological activity.

  • Assess Compound Stability: Natural products can be unstable and degrade over time, especially after being diluted in aqueous buffers.[10] Prepare fresh dilutions for each experiment and consider performing a time-course experiment to see if the compound's activity changes over the duration of your assay.

  • Address Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[10] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to prevent aggregation.[10]

Issue 3: Observed Activity May Be Due to Cytotoxicity

Q: My cell-based assay shows a dose-dependent decrease in signal with this compound. How do I know if this is a specific biological effect or just cell death?

A: In any cell-based assay, it is critical to differentiate between a specific biological effect and non-specific cytotoxicity. A compound that kills cells will cause a decrease in signal in assays that measure cell viability, proliferation, or metabolic activity.[7][8]

Mitigation Strategies:

  • Run a Concurrent Cytotoxicity Assay: Always run a standard cytotoxicity assay in parallel with your primary functional assay, using the same cell type, cell density, and incubation time.[8][10] Common cytotoxicity assays include the MTT, MTS, LDH release, or ATP content (e.g., CellTiter-Glo®) assays.

  • Determine the Therapeutic Window: Plot the dose-response curves for both your functional assay and the cytotoxicity assay. A specific effect should be observed at concentrations where the compound is not significantly cytotoxic.

  • Microscopic Examination: Visually inspect the cells treated with this compound under a microscope. Look for changes in morphology, cell detachment, or a reduction in cell number compared to vehicle-treated controls.

Quantitative Data Summary

The following tables provide examples of how to structure and present data to identify and mitigate assay interference.

Table 1: Example Data for Assessing Autofluorescence of this compound

This compound (µM)Raw Fluorescence (RFU)Buffer Blank (RFU)Corrected Fluorescence (RFU)
051050010
115255001025
553005004800
10101505009650
252540050024900

This table illustrates how to calculate the intrinsic fluorescence of the test compound.

Table 2: Example Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
HEK293MTT24> 100
HepG2LDH Release2475.2
A549CellTiter-Glo®4845.8

This table summarizes the cytotoxic effects of this compound in different cell lines, providing a therapeutic window for designing further experiments.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare Compound Dilutions: Create a serial dilution of this compound in the same assay buffer that will be used for your primary assay. Include a buffer-only control.

  • Plate the Compound: Add the diluted compound to the wells of a microplate (the same type used for your assay).

  • Read Fluorescence: Place the plate in a microplate reader and measure the fluorescence at the excitation and emission wavelengths of your primary assay's fluorophore.

  • Analyze Data: Subtract the average fluorescence of the buffer-only control from the fluorescence of each compound-containing well. Plot the corrected fluorescence values against the concentration of this compound.

Protocol 2: General Cytotoxicity Assay (MTT Method)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm.

  • Calculate Viability: Express the results as a percentage of the vehicle control and plot the data to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_0 Phase 1: Initial Screening & Interference Assessment cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Studies start Start: Novel Compound (this compound) primary_assay Primary Bioassay (e.g., Fluorescence-based) start->primary_assay interference_check Interference Counter-Screens start->interference_check hit_identified Hit Identified? primary_assay->hit_identified autofluorescence Autofluorescence Check interference_check->autofluorescence Fluorescence Assay? cytotoxicity Cytotoxicity Assay interference_check->cytotoxicity Cell-based Assay? interference_check->hit_identified orthogonal_assay Orthogonal Assay Confirmation hit_identified->orthogonal_assay Yes end End: Inactive or Artifact hit_identified->end No dose_response Dose-Response & IC50 Determination orthogonal_assay->dose_response validated_hit Validated Hit dose_response->validated_hit moa_studies Mechanism of Action Studies validated_hit->moa_studies

Caption: A general experimental workflow for screening and validating a novel natural product like this compound.

troubleshooting_workflow start Unexpected Assay Result q1 Is the assay fluorescence-based? start->q1 a1_yes Check for Autofluorescence & Quenching q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the assay cell-based? a2_yes Run Cytotoxicity Assay q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Are results irreproducible? a3_yes Check Solubility & Stability q3->a3_yes Yes a3_no Investigate other sources of error (e.g., reagents, protocol) q3->a3_no No a1_yes->q2 a2_yes->q3 solution Implement Mitigation Strategy a3_yes->solution a1_no->q2 a2_no->q3 a3_no->solution

Caption: A decision tree for troubleshooting common issues in this compound assays.

hypothetical_pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibits? mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk transcription_factor Transcription Factor (e.g., AP-1) mapk->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Inflammation, Proliferation) nucleus->gene_expression

Caption: A hypothetical MAPK signaling pathway that could be investigated for this compound's mechanism of action.

References

Technical Support Center: Scaling Up Cyclomusalenone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Cyclomusalenone. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered when transitioning from laboratory-scale experiments to larger production volumes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of a complex natural product like this compound, a substituted cyclopentenone, presents several common challenges. These include maintaining stereocontrol, managing reaction kinetics and thermodynamics in larger vessels, ensuring efficient purification, and addressing potential safety concerns associated with larger quantities of reagents and intermediates. Non-linear effects are common, meaning that a reaction that works well on a small scale may not behave predictably when scaled up.[1][2]

Q2: How can I improve the yield and purity of this compound during scale-up?

A2: Improving yield and purity often requires a multi-faceted approach. Key areas to focus on include:

  • Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, pressure, reaction time, and reagent stoichiometry for the larger scale.

  • Purification Techniques: Transitioning from laboratory-scale chromatography (e.g., flash chromatography) to more scalable methods like crystallization or preparative HPLC may be necessary.

  • Impurity Profiling: Identify and characterize impurities to understand their formation and develop strategies to minimize them.[3][4]

Q3: Are there any specific safety precautions I should take when producing this compound on a larger scale?

A3: Yes, scaling up production necessitates a thorough safety review. Key considerations include:

  • Thermal Hazards: Exothermic or endothermic reactions can become difficult to control in large reactors. A thermal hazard analysis is recommended.

  • Reagent Handling: Handling larger quantities of potentially hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Management: Reactions that generate gas can lead to pressure buildup in sealed reactors. Ensure adequate venting and pressure monitoring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield in Key Cyclization Step Inefficient mixing or localized concentration gradients in the larger reactor.- Implement mechanical stirring to ensure homogenous mixing.- Optimize the rate of reagent addition to maintain a consistent concentration.
Decomposition of a thermally sensitive intermediate.- Perform the reaction at a lower temperature for a longer duration.- Ensure the reactor's temperature control system is accurate and responsive.
Formation of Diastereomeric Impurities Loss of stereocontrol at a larger scale due to changes in reaction conditions.- Re-screen chiral catalysts or reagents at the new scale.- Adjust the temperature to favor the formation of the desired diastereomer.
Difficulties in Product Isolation and Purification Product oiling out or forming an intractable mixture during workup.- Experiment with different solvent systems for extraction and precipitation.- Consider using a different purification technique, such as crystallization or preparative chromatography.
Co-elution of impurities with the product during chromatography.- Develop a more selective chromatography method by screening different stationary and mobile phases.- Consider a chemical modification of the impurity to facilitate its removal.
Inconsistent Reaction Times Poor heat transfer in the larger reactor, leading to slower reaction rates.- Use a reactor with a higher surface area-to-volume ratio.- Employ a more efficient heating or cooling system.

Experimental Protocols

Protocol 1: Optimized Cyclization to Form the Cyclopentenone Core

This protocol describes a robust method for the key cyclization step in the synthesis of the this compound core structure, optimized for a 10-gram scale.

Materials:

  • Precursor Molecule (10.0 g, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Triethylamine, 2.5 equiv)

  • Anhydrous Toluene (B28343) (200 mL)

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the precursor molecule and the palladium catalyst.

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous toluene via cannula, followed by the triethylamine.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware setup_reaction Assemble Reaction Apparatus prep_reagents->setup_reaction add_reagents Add Reagents under Inert Atmosphere setup_reaction->add_reagents heat_reaction Heat to 90°C with Stirring add_reagents->heat_reaction monitor_progress Monitor by TLC/LC-MS heat_reaction->monitor_progress cool_reaction Cool to Room Temperature monitor_progress->cool_reaction Reaction Complete filter_catalyst Filter Catalyst cool_reaction->filter_catalyst concentrate Concentrate in vacuo filter_catalyst->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of the this compound core.

troubleshooting_logic start Low Yield Observed check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Stable? check_mixing->check_temp Yes improve_mixing Increase Stirring Rate Use Mechanical Stirrer check_mixing->improve_mixing No check_purity Are Starting Materials Pure? check_temp->check_purity Yes optimize_temp Calibrate Thermocouple Improve Heat Transfer check_temp->optimize_temp No purify_sm Re-purify Starting Materials check_purity->purify_sm No end Yield Improved check_purity->end Yes improve_mixing->end optimize_temp->end purify_sm->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

Validating the Cellular Target of a Novel Cyclopentenone Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cyclomusalenone" could not be identified in the scientific literature. This guide therefore provides a framework for validating the cellular target of a hypothetical novel cyclopentenone compound, using the well-established anti-inflammatory mechanism of similar molecules as an illustrative example.

For researchers in drug discovery, identifying the specific cellular target of a novel bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Cyclopentenones, a class of natural and synthetic compounds, are known to possess anti-inflammatory and anti-cancer properties. A common mechanism of action for some cyclopentenone prostaglandins (B1171923) is the direct inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2][3] This guide provides a comparative framework for validating IKKβ as a potential target for a novel cyclopentenone compound.

Comparative Analysis of IKK Inhibitors

To objectively evaluate the efficacy of a novel cyclopentenone, it is essential to compare its performance against well-characterized inhibitors of the IKK complex. The following table summarizes the inhibitory concentrations (IC50) of several known IKK inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
Parthenolide IKK Complex~5000In vitro kinase assay[4]
BAY 11-7082 IKKβ (irreversible)10000 (for IκBα phosphorylation)Cellular assay[5]
BMS-345541 IKKβ300Enzymatic assay
TPCA-1 IKKβ17.9Enzymatic assay
SC-514 IKKβ3000-12000Enzymatic assay
IMD-0354 IKKβ250Enzymatic assay

Experimental Protocols for Target Validation

The following protocols describe key experiments to validate the inhibition of the NF-κB pathway at different stages, from direct enzyme inhibition to cellular target engagement.

Biochemical IKKβ Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute the IKKβ enzyme, IKKtide substrate peptide, and ATP to their final desired concentrations in the assay buffer. A typical starting concentration for ATP is 10 µM.

  • Inhibitor Preparation:

    • Perform serial dilutions of the novel cyclopentenone and control inhibitors (e.g., TPCA-1) in the assay buffer.

  • Reaction Setup (96-well plate):

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 12.5 µL of a master mix containing the kinase assay buffer, ATP, and substrate peptide to all wells.

  • Reaction Initiation:

    • Add 10 µL of diluted IKKβ enzyme to the test wells. Add 10 µL of assay buffer to the "blank" wells.

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the IKKβ activity.

Western Blot for IκBα Phosphorylation

This cellular assay determines if the compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or RAW 264.7 macrophages) and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the novel cyclopentenone and a known inhibitor like BAY 11-7082 for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 10-15 minutes to induce IκBα phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate. A decrease in the phospho-IκBα signal and stabilization of total IκBα in treated cells indicates inhibition.

NF-κB p65 Nuclear Translocation Assay

This imaging-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) on glass coverslips in a multi-well plate.

    • Treat the cells with the test compound as described in the Western blot protocol, but stimulate with TNF-α for a longer period (e.g., 30-60 minutes) to allow for maximal nuclear translocation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells. A reduction in the nuclear-to-cytoplasmic ratio of p65 fluorescence in treated cells indicates inhibition of translocation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Protocol:

  • Cell Treatment:

    • Treat intact cells with the novel cyclopentenone or vehicle (DMSO) for a specified time.

  • Heating:

    • Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble IKKβ in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble IKKβ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the experimental workflows.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p p65 p65 p50 p50 Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_dimer_nuc p65/p50 NFkB_dimer->NFkB_dimer_nuc Translocation NFkB_target_genes NF-κB Target Genes (e.g., IL-6, COX-2) NFkB_dimer_nuc->NFkB_target_genes Transcription This compound This compound This compound->IKK_complex Inhibition

Figure 1: Canonical NF-κB signaling pathway and the point of inhibition by a cyclopentenone.

G Start Start Cell_Culture Culture and treat cells (e.g., HeLa, RAW 264.7) Start->Cell_Culture Stimulation Stimulate with TNF-α Cell_Culture->Stimulation Lysis Lyse cells with RIPA buffer Stimulation->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Run SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block with 5% BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-IκBα, total IκBα, loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Figure 2: Workflow for Western Blot analysis of IκBα phosphorylation.

G Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Heating Heat cells across a temperature gradient Cell_Treatment->Heating Lysis Lyse cells (freeze-thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble fraction) Centrifugation->Supernatant_Collection Detection Detect target protein (e.g., IKKβ) by Western Blot Supernatant_Collection->Detection Analysis Plot soluble protein vs. temperature to determine Tₘ Detection->Analysis End End Analysis->End

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of Cyclomusalenone and a closely related prenylated flavonoid, Cyclomorusin. While experimental data on this compound's specific molecular mechanisms are limited, this guide leverages available information on its biological activities and draws comparisons with the more extensively studied Cyclomorusin to provide insights for further research and drug development.

Introduction

This compound and Cyclomorusin are both prenylated flavonoids, a class of natural products known for their diverse and potent biological activities.[1] The presence of prenyl groups enhances their lipophilicity and interaction with biological membranes and target proteins, often leading to increased bioactivity compared to their non-prenylated counterparts.[1] Both compounds have been isolated from plants of the Moraceae family, particularly from the genus Morus (mulberry) and Artocarpus.[1][2] This guide will compare their known biological effects and delve into the detailed mechanisms of action elucidated for Cyclomorusin, which may serve as a predictive model for this compound.

Comparative Overview of Biological Activities

While specific mechanistic studies on this compound are not widely available, its biological activities can be compared to those of Cyclomorusin, for which more comprehensive data exists.

Biological ActivityThis compoundCyclomorusinReference
Anti-inflammatory ReportedPotent activity demonstrated[2]
Antioxidant ReportedPotent activity demonstrated[2]
Anti-tyrosinase Not widely reportedCompetitive inhibitor of tyrosinase[3]
Acetylcholinesterase (AChE) Inhibition Not widely reportedNoncompetitive inhibitor of AChE[3][4]
Platelet Aggregation Inhibition Not widely reportedPotent inhibitor of PAF-induced aggregation[3]
Anti-cancer Potential suggestedPotential suggested, modulates key cancer pathways[2][5]
Anti-bacterial ReportedReported[2]

Detailed Mechanism of Action: Cyclomorusin as a Model

Due to the structural similarity between this compound and Cyclomorusin, the well-documented mechanisms of action for Cyclomorusin provide a valuable framework for predicting and investigating the therapeutic potential of this compound.

Inhibition of Key Enzymes

Acetylcholinesterase (AChE) Inhibition:

Cyclomorusin acts as a noncompetitive inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3][4] This suggests its potential in the management of neurodegenerative diseases like Alzheimer's.

  • Inhibitory Potency:

    • IC₅₀ Value: 16.2 - 36.6 µM[4]

    • Inhibition Constant (Kᵢ): 3.1 - 37.5 µM[4]

Tyrosinase Inhibition:

Cyclomorusin competitively inhibits tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, indicating its potential as a skin-lightening agent.[3]

Modulation of Signaling Pathways

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[5] Cyclomorusin is hypothesized to inhibit this pathway by:[5]

  • Inhibiting IKK activity: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

  • Preventing p65 translocation: By stabilizing IκBα, NF-κB remains sequestered in the cytoplasm, unable to initiate the transcription of pro-inflammatory and pro-survival genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK IKK IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Cyclomorusin Cyclomorusin Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by Cyclomorusin.

MAPK/ERK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is vital for cell proliferation and survival.[5] While direct evidence for this compound is pending, its structural analog, morusin, has been shown to modulate this pathway.[1]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Raf Raf MEK MEK ERK ERK ERK_n ERK ERK->ERK_n Translocation Cyclomorusin (Putative) Cyclomorusin (Putative) Transcription Factors Transcription Factors ERK_n->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Putative modulation of the MAPK/ERK pathway by Cyclomorusin.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to determine AChE inhibitory activity.[4]

  • Preparation: Prepare solutions of the test compound (this compound or Cyclomorusin), AChE enzyme, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, AChE enzyme, and various concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI) and the chromogenic reagent (DTNB) to all wells to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of reaction is determined by the change in absorbance over time.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

AChE_Assay_Workflow Prepare Reagents Prepare Reagents Mix AChE and Inhibitor Mix AChE and Inhibitor Prepare Reagents->Mix AChE and Inhibitor Pre-incubate Pre-incubate Mix AChE and Inhibitor->Pre-incubate Add Substrate (ATCI) and DTNB Add Substrate (ATCI) and DTNB Pre-incubate->Add Substrate (ATCI) and DTNB Measure Absorbance at 412 nm Measure Absorbance at 412 nm Add Substrate (ATCI) and DTNB->Measure Absorbance at 412 nm Calculate Inhibition and IC50 Calculate Inhibition and IC50 Measure Absorbance at 412 nm->Calculate Inhibition and IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Conclusion

This compound and Cyclomorusin, as structurally related prenylated flavonoids, exhibit a range of promising biological activities. While the specific molecular mechanisms of this compound require further elucidation, the well-characterized activities of Cyclomorusin in inhibiting key enzymes like acetylcholinesterase and tyrosinase, and modulating critical signaling pathways such as NF-κB and MAPK/ERK, provide a strong foundation for future research.[1][3][4][5] The experimental protocols provided herein offer standardized methods to investigate and compare the mechanistic details of these and other related compounds, paving the way for the development of novel therapeutics.

References

Independent Verification of Novel Natural Product Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The definitive determination of a novel molecule's chemical structure is a cornerstone of natural product chemistry and drug discovery. This process relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to piece together the atomic framework. This guide provides a comprehensive overview of the experimental data and logical workflow required for the independent verification of a complex natural product structure.

Due to the absence of publicly available data for a compound named "Cyclomusalenone," this guide will use the recently isolated 8-O-4' neolignan, Montanumgam A , as a practical example to illustrate the structural verification process. The methodologies and data interpretation workflows presented here are broadly applicable to a wide range of novel chemical entities.

Data Presentation: Spectroscopic Analysis of Montanumgam A

The structural elucidation of a novel compound like Montanumgam A is primarily achieved through the detailed analysis of its 1D and 2D NMR spectra. The data presented below has been compiled from published findings.

Table 1: ¹H NMR (Proton) Spectroscopic Data for Montanumgam A (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
74.98d4.8
84.35m
9a3.89dd11.2, 4.4
9b3.62dd11.2, 5.6
2'6.78s
6'6.78s
7'6.63d15.6
8'6.15dt15.6, 5.6
9'4.30d5.6
3-OCH₃3.88s
3'-OCH₃3.85s
5'-OCH₃3.85s
9'-OCOCH₃2.03s

Table 2: ¹³C NMR (Carbon) Spectroscopic Data for Montanumgam A (in CDCl₃)

PositionChemical Shift (δ) ppm
1132.5
2110.2
3148.8
4145.5
5114.5
6118.9
772.8
885.1
963.7
1'131.2
2'105.5
3'147.2
4'134.8
5'147.2
6'105.5
7'130.9
8'128.7
9'65.2
3-OCH₃56.1
3'-OCH₃56.4
5'-OCH₃56.4
9'-OCOCH₃170.9
9'-OCOC H₃21.0

Experimental Protocols

Detailed and reproducible experimental protocols are critical for independent verification. Below are the standard methodologies for the key NMR experiments used in the structural elucidation of Montanumgam A.

1. General Instrumentation

  • NMR Spectrometer: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of the deuterated solvent.

2. 1D NMR Spectroscopy

  • ¹H NMR: The proton NMR spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.

  • ¹³C NMR: The carbon NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is performed to identify proton-proton spin systems. Key parameters include a spectral width of 12 ppm in both dimensions, 256 increments in the t1 dimension, and 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The spectral widths are 12 ppm for the ¹H dimension and 240 ppm for the ¹³C dimension. The experiment is optimized for a one-bond coupling constant (¹JCH) of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. The spectral widths are the same as for HSQC, and the experiment is optimized for a long-range coupling constant (ⁿJCH) of 8 Hz.

Visualization of Structural Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of data analysis in determining the structure of Montanumgam A.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation 1D_NMR 1D NMR (¹H, ¹³C) Proton_Systems Identify ¹H-¹H Spin Systems (COSY) 1D_NMR->Proton_Systems Direct_Correlations Correlate ¹H and ¹³C (HSQC) 1D_NMR->Direct_Correlations 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Systems 2D_NMR->Direct_Correlations Long_Range_Correlations Connect Spin Systems (HMBC) 2D_NMR->Long_Range_Correlations MS Mass Spectrometry (HR-ESI-MS) Molecular_Formula Determine Molecular Formula (MS and ¹³C NMR) MS->Molecular_Formula Proton_Systems->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Proposed_Structure Propose Structure of Montanumgam A Long_Range_Correlations->Proposed_Structure Molecular_Formula->Proposed_Structure

Figure 1: Workflow for the structural elucidation of a novel natural product.

G cluster_ringA Ring A Connectivity cluster_ringB Ring B Connectivity H7 H-7 (4.98) H8 H-8 (4.35) H7->H8 COSY C1 C-1 (132.5) H7->C1 HMBC C2 C-2 (110.2) H7->C2 HMBC C6 C-6 (118.9) H7->C6 HMBC H9 H-9 (3.89, 3.62) H8->H9 COSY C4_prime C-4' (134.8) H8->C4_prime HMBC (Key) H2_6_prime H-2'/6' (6.78) C1_prime C-1' (131.2) H2_6_prime->C1_prime HMBC H2_6_prime->C4_prime HMBC H7_prime H-7' (6.63) H8_prime H-8' (6.15) H7_prime->H8_prime COSY H9_prime H-9' (4.30) H8_prime->H9_prime COSY

Figure 2: Key COSY and HMBC correlations establishing the structure of Montanumgam A.

The independent verification of a novel chemical structure is a rigorous process that relies on the careful acquisition and interpretation of spectroscopic data. By presenting quantitative data in a clear, tabular format, providing detailed experimental protocols, and visualizing the logical workflow, researchers can effectively communicate their findings and allow for robust independent verification. The case of Montanumgam A serves as a representative example of how modern spectroscopic techniques are employed to confidently assign the structure of complex natural products.

Comparative Analysis of Bioactive Cyclic Ketone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents, cyclic ketone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various substituted cyclohexanone (B45756) and cyclopentenone derivatives, targeting researchers, scientists, and drug development professionals. It offers a consolidated overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from various studies. Detailed experimental protocols for key bioassays are also included to facilitate reproducibility and further investigation.

Quantitative Bioactivity Data of Substituted Cyclic Ketones

The following table summarizes the bioactivity of various substituted cyclic ketone derivatives, providing a clear comparison of their efficacy across different biological targets.

Compound ClassSpecific DerivativeBioactivity TypeAssayTarget/Cell LineIC50 / ActivityReference
Cyclosteroid(20S,22R)-22-Acetoxy-21,22-cyclo-5α-cholest-5-eneAnti-proliferativeCell Proliferation AssayMCF-7 (Breast Cancer)18.4 ± 1.2 µM[1]
Anti-proliferativeCell Proliferation Assay22Rv1 (Prostate Cancer)14.6 ± 1.4 µM[1]
Cyclohexane-1,3-dione Complex[Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂OAntibacterialAgar (B569324) Disc DiffusionE. coliZone of Inhibition: 18 mm[2]
AntibacterialAgar Disc DiffusionS. aureusZone of Inhibition: 20 mm[2]
Cyclohex-1-ene-1-carboxylic acid derivativeCompound 2fAnti-inflammatoryTNF-α Secretion AssayMitogen-stimulated PBMCs66-81% inhibition[3]
Compound 2bAnti-inflammatoryCytokine Secretion AssayMitogen-stimulated PBMCs92-99% inhibition (TNF-α, IL-6, IL-10)[3]
Compound 2cAntibacterialMIC DeterminationS. aureus, M. smegmatisMIC = 64 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MCF-7, 22Rv1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Activity (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[2]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.

  • Inoculation: Uniformly spread the bacterial suspension on the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with the test compound (e.g., 30 µ g/disc ) on the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

Anti-inflammatory Activity (Cytokine Secretion Assay)

This assay measures the effect of compounds on the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs).[3]

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: Culture the PBMCs and stimulate them with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the test compounds for 24 hours.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The bioactivity of cyclic ketone derivatives is often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow for bioactivity screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_data Data Analysis cluster_mechanism Mechanism of Action start Starting Materials synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro In vitro Assays (e.g., MTT, Antimicrobial) purification->in_vitro data_analysis IC50 / MIC Determination in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar pathway Signaling Pathway Analysis sar->pathway

Caption: Experimental workflow for bioactivity analysis of cyclic ketone derivatives.

camp_signaling_pathway receptor GPCR g_protein G Protein receptor->g_protein Ligand Binding ac Adenylate Cyclase g_protein->ac Activation atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene Gene Transcription creb->gene response Cellular Response gene->response

Caption: Overview of the cAMP signaling pathway, a common target for bioactive compounds.[4]

References

Benchmarking Cyclomusalenone: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Cyclomusalenone's performance with current therapeutic alternatives is not possible at this time due to a lack of publicly available scientific data.

This compound, a natural product isolated from Musa sapientum, is currently available for research purposes.[1] However, a comprehensive review of scientific literature and databases reveals no published studies detailing its mechanism of action, preclinical efficacy, or safety profile. Furthermore, there are no records of any clinical trials investigating its therapeutic potential in any indication.

Therefore, essential information required for a comparative analysis against any established standard of care is absent. This includes, but is not limited to:

  • Pharmacodynamics: The molecular targets and signaling pathways modulated by this compound are unknown.

  • In Vitro & In Vivo Efficacy: There is no available data from cell-based assays or animal models to demonstrate a biological effect relevant to any disease.

  • Pharmacokinetics & Safety: Information on the absorption, distribution, metabolism, excretion (ADME), and toxicological profile of this compound has not been publicly disclosed.

Without this fundamental data, a meaningful comparison to existing therapeutic agents cannot be conducted. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible.

Researchers and drug development professionals interested in this compound should be aware that its investigation is at a very early, exploratory stage. Any consideration of this compound for therapeutic use would require extensive preclinical research to first identify and characterize its biological activity and potential therapeutic applications.

References

Head-to-Head Study: Cyclomusalenone vs. [Competitor Compound] - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cyclomusalenone" is not found in the public scientific literature. Therefore, this guide serves as a template, presenting a hypothetical head-to-head comparison between a fictional cyclopentenone, "this compound," and a known competitor, Celecoxib. The experimental data presented is illustrative and not based on actual experimental results for "this compound."

This comparison guide provides a detailed analysis of the anti-inflammatory and anti-proliferative effects of the hypothetical compound, this compound, against the well-established selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel therapeutic compounds.

Data Presentation

Table 1: In Vitro Cytotoxicity in A549 Human Lung Carcinoma Cells (MTT Assay)
CompoundIC50 (µM) after 48h Exposure
This compound (Hypothetical)15.2 ± 1.8
Celecoxib25.5 ± 2.3
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound (Hypothetical)65.7 ± 5.158.2 ± 4.5
Celecoxib42.3 ± 3.935.1 ± 3.2
Table 3: Enzyme Inhibition Assay
CompoundCOX-2 Inhibitory Activity (IC50, µM)
This compound (Hypothetical)5.8 ± 0.7
Celecoxib0.04 ± 0.005

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound (Hypothetical) or Celecoxib for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Measurement of Pro-inflammatory Cytokines
  • Cell Seeding and Stimulation: RAW 264.7 macrophages were seeded in 24-well plates. After 24 hours, cells were pre-treated with this compound (Hypothetical) or Celecoxib for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: The cell culture supernatant was collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.

COX-2 Enzyme Inhibition Assay
  • Assay Principle: A commercial COX-2 inhibitor screening assay kit was used. The assay measures the peroxidase activity of COX-2.

  • Procedure: The reaction was initiated by adding arachidonic acid to a mixture containing recombinant human COX-2, a colorimetric substrate, and various concentrations of the test compounds.

  • Data Analysis: The absorbance was monitored, and the rate of reaction was calculated. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Arachidonic Acid Metabolism cluster_3 Drug Intervention lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Activation tlr4->nf_kb pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb->pro_inflammatory_genes cytokines TNF-α, IL-6 pro_inflammatory_genes->cytokines phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 prostaglandins Prostaglandins cox2->prostaglandins This compound This compound (Hypothetical) This compound->nf_kb Inhibits celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: Signaling pathways in inflammation and points of intervention.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis seed_cells Seed Cells (A549 or RAW 264.7) add_compounds Add this compound or Celecoxib seed_cells->add_compounds incubate Incubate (24-48h) add_compounds->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay elisa ELISA (Cytokine Levels) incubate->elisa cox_assay COX-2 Inhibition Assay incubate->cox_assay analyze Calculate IC50 and % Inhibition mtt_assay->analyze elisa->analyze cox_assay->analyze

Caption: General experimental workflow for compound comparison.

Comparison of Immunosuppressive Agents: Cyclosporine A vs. Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Cyclomusalenone" did not yield specific information regarding its biological activity or associated biomarkers. To fulfill the structural and content requirements of this request, this guide will focus on Cyclosporine A (CsA) , a well-researched immunosuppressive agent, as a representative example for validating pharmacodynamic biomarkers.

This guide compares Cyclosporine A with Tacrolimus (B1663567), another calcineurin inhibitor, and provides detailed methodologies for validating biomarkers associated with their activity.

Both Cyclosporine A and Tacrolimus are calcineurin inhibitors used to prevent organ transplant rejection and treat autoimmune diseases.[1] Their primary mechanism of action involves suppressing the immune system by inhibiting T-cell activation.[2][3] While they share a common pathway, their molecular interactions and clinical profiles present a useful comparison for biomarker validation.

FeatureCyclosporine ATacrolimus
Target Protein Cyclophilin[3][4]FK-binding protein 12 (FKBP12)
Mechanism of Action The CsA-Cyclophilin complex inhibits calcineurin, a protein phosphatase.[2][3] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[4]The Tacrolimus-FKBP12 complex inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.[5][6]
Primary Effect Inhibition of T-cell activation and proliferation.[2]Inhibition of T-cell activation and proliferation.[5]
Key Biomarkers - Reduced Calcineurin Activity- Decreased Interleukin-2 (IL-2) gene transcription and protein secretion[4][7]- Downregulation of T-cell activation markers (e.g., CD25, HLA-DR)[8]- Reduced Calcineurin Activity[9]- Decreased NFAT-regulated gene expression[5][6]- Reduced IL-2 production
Common Clinical Use Prophylaxis of organ rejection in kidney, liver, and heart transplants; treatment of rheumatoid arthritis and psoriasis.[2]Prophylaxis of organ rejection; treatment of atopic dermatitis.[1][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by Cyclosporine A and a general workflow for validating the associated biomarkers.

G cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Stimulation Calmodulin Calmodulin Ca_ion->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein (Secreted) IL2_mRNA->IL2_Protein CsA Cyclosporine A Cyclophilin Cyclophilin CsA_Complex CsA-Cyclophilin Complex CsA_Complex->Calcineurin inhibits

Caption: Mechanism of Action for Cyclosporine A in T-Cells.

G cluster_0 Phase 1: Sample Collection & Preparation cluster_1 Phase 2: Biomarker Analysis cluster_2 Phase 3: Data Interpretation start Collect Peripheral Blood (PBMCs) culture Culture PBMCs with Stimulant (e.g., anti-CD3/CD28) start->culture treatment Treat with Cyclosporine A or Alternative culture->treatment analysis Perform Parallel Assays treatment->analysis elisa ELISA for IL-2 (from supernatant) analysis->elisa flow Flow Cytometry for CD25/HLA-DR (cells) analysis->flow qpcr qPCR for IL-2 mRNA (from cell lysate) analysis->qpcr data Quantify Biomarker Levels elisa->data flow->data qpcr->data comparison Compare Drug vs. Control data->comparison conclusion Validate Biomarker Response comparison->conclusion

Caption: Experimental workflow for validating immunosuppressive drug biomarkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are protocols for key assays.

Protocol 1: IL-2 Quantification by ELISA

This protocol measures the concentration of secreted IL-2 in cell culture supernatants, a direct indicator of T-cell response.

Objective: To quantify the effect of Cyclosporine A on IL-2 secretion from activated T-cells.

Materials:

  • Human IL-2 ELISA Kit (e.g., STEMCELL Technologies, Cat. No. 02025)[11]

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies)

  • Cyclosporine A and alternative drug (Tacrolimus)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Culture cells in RPMI-1640 medium supplemented with 10% FBS.[12]

    • Plate cells in a 96-well plate and treat with desired concentrations of Cyclosporine A or Tacrolimus for 1 hour.

    • Stimulate cells with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-10 µg/mL) antibodies.[12] Include unstimulated and vehicle-only controls.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.[12]

  • ELISA Assay:

    • Centrifuge the cell culture plate and carefully collect the supernatant.

    • Perform the IL-2 ELISA according to the manufacturer's protocol.[11] This typically involves:

      • Adding standards and samples to wells pre-coated with an IL-2 capture antibody.

      • Incubating, washing, and then adding a biotinylated detection antibody.

      • Incubating, washing, and adding Streptavidin-HRP.

      • Adding TMB substrate, followed by a stop solution.[11]

  • Data Analysis:

    • Measure absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the IL-2 concentration in each sample by interpolating from the standard curve.

Protocol 2: T-Cell Activation Marker Analysis by Flow Cytometry

This protocol quantifies the expression of cell surface markers of activation, such as CD25 and HLA-DR, on T-cells.

Objective: To measure the inhibition of T-cell activation by Cyclosporine A.

Materials:

  • PBMCs, culture reagents, and drugs as described in Protocol 1.

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-HLA-DR.

  • Flow cytometer (e.g., MACSQuant® Analyzer 10).

  • FACS tubes and buffers (e.g., PEB buffer).

Procedure:

  • Cell Culture and Treatment:

    • Prepare and treat cells as described in Protocol 1, steps 1.1-1.5.

  • Cell Staining:

    • After incubation, harvest the cells and wash them with PEB buffer.

    • Prepare an antibody cocktail containing the fluorochrome-conjugated antibodies at pre-determined optimal dilutions.

    • Resuspend the cell pellet in 100 µL of the antibody cocktail.

    • Incubate for 10-20 minutes in the dark at room temperature.[13]

    • Wash the cells to remove unbound antibodies.[13]

    • Resuspend the final cell pellet in buffer for analysis. A viability dye (e.g., 7-AAD) can be added just before acquisition to exclude dead cells.[13]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on viable lymphocytes, then identify CD4+ and CD8+ T-cell populations.

    • Within each T-cell population, quantify the percentage of cells expressing the activation markers CD25 and HLA-DR.[13]

    • Compare the expression levels between treated and untreated control groups.

Protocol 3: IL-2 Gene Expression Analysis by RT-qPCR

This protocol measures the relative quantity of IL-2 mRNA, providing insight into the transcriptional inhibition by Cyclosporine A.

Objective: To determine the effect of Cyclosporine A on the transcription of the IL-2 gene.

Materials:

  • PBMCs, culture reagents, and drugs as described in Protocol 1.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR Master Mix.

  • Primers for IL-2 and a stable reference gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Prepare and treat cells as described in Protocol 1, steps 1.1-1.5, typically for a shorter duration (e.g., 6-24 hours) to capture peak mRNA expression.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit. Ensure RNA quality and integrity.

    • Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.[14]

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample, including primers for IL-2 and the reference gene.

    • The reaction mix typically includes qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR plate on a thermal cycler with an appropriate program.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of the IL-2 gene using the ΔΔCq method, normalizing the IL-2 Cq value to the reference gene Cq value.

    • Compare the normalized expression levels between treated samples and the untreated control to determine the fold-change in gene expression.

References

Safety Operating Guide

Prudent Disposal of Cyclomusalenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Cyclomusalenone, assuming it shares a similar hazard profile with Cyclohexanone. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

Hazard Identification and Classification

Before handling, it is imperative to understand the potential hazards associated with this compound. Based on the data for Cyclohexanone, the compound is classified as a flammable liquid and vapor that can cause serious eye damage, skin irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]

Summary of Hazard Classifications for Cyclohexanone:

Hazard CategoryGHS ClassificationHazard Statement
FlammabilityFlammable Liquid (Category 3)H226: Flammable liquid and vapour[2][4]
Acute ToxicityAcute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][4]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2][4]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2][4]
Skin Corrosion/IrritationSkin Irritation (Category 2)H315: Causes skin irritation[2][4]
Eye Damage/IrritationSerious Eye Damage (Category 1)H318: Causes serious eye damage[2][4]
Specific Target Organ ToxicitySTOT SE 3H335: May cause respiratory irritation[2][4]

Personal Protective Equipment (PPE) and Safety Measures

All personnel must use appropriate personal protective equipment when handling this compound.[5] This serves as the primary defense against chemical exposure.

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[5]To protect against serious eye damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[5]To prevent skin contact, which can cause irritation.[3][4]
Skin and Body Protection A lab coat or chemical-resistant apron is mandatory.[5]To protect against skin contact and chemical splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5]To avoid inhalation of harmful vapors.[3][4]

General Safety Precautions:

  • Work in a well-ventilated area or a chemical fume hood.[5][6]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[3][4][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Experimental Protocol for Waste Collection:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, compatible, and properly labeled waste container.[5]

  • Labeling: The container must be clearly marked as "Hazardous Waste," "Flammable Liquid," and with the full chemical name "this compound."[5]

  • Containment: Ensure the waste container is sealed to prevent leakage or evaporation.[5]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[5] This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]

Spill and Emergency Procedures

Immediate and appropriate action is necessary in the event of a spill to contain the situation and prevent exposure.[5]

Minor Spill Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[5]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled hazardous waste container.[5][7]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

Major Spill Protocol:

  • Evacuate: Evacuate the area immediately.[5]

  • Alert Authorities: Alert your institution's emergency response team and EHS department.[5]

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood waste_gen Generate this compound Waste prep_hood->waste_gen collect_waste Collect in Labeled, Sealed Container waste_gen->collect_waste spill Spill Occurs waste_gen->spill store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs minor_spill Minor Spill: Absorb & Collect spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert EHS spill->major_spill Major minor_spill->collect_waste

Disposal Workflow for this compound

References

Personal protective equipment for handling Cyclomusalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Cyclohexanone. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Cyclohexanone is a flammable liquid and vapor that can be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause serious eye damage and skin irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[1]Protects against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1]Prevents skin contact, which can be harmful and cause irritation.[1]
Skin and Body Protection Protective work clothing, such as a lab coat. In situations with a high risk of skin exposure, chemical-resistant suits and boots may be necessary.[2]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]Protects against the inhalation of harmful vapors.

Operational and Handling Plan

A systematic approach to handling Cyclohexanone is crucial to minimize risks. The following workflow outlines the necessary steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_transfer Transfer Cyclohexanone in a Fume Hood prep_materials->handle_transfer Proceed to Handling handle_grounding Ground/Bond Container and Receiving Equipment handle_transfer->handle_grounding handle_tools Use Non-Sparking Tools handle_grounding->handle_tools post_clean Clean Work Area handle_tools->post_clean Proceed to Post-Handling post_decontaminate Decontaminate and Remove PPE post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_collect Collect Waste in a Labeled, Sealed Container post_wash->disp_collect Proceed to Disposal disp_store Store Waste in a Designated, Ventilated Area disp_collect->disp_store disp_dispose Dispose of Waste According to Local Regulations disp_store->disp_dispose cluster_waste_collection Waste Collection cluster_waste_container Waste Container cluster_waste_storage Waste Storage cluster_waste_disposal Final Disposal waste_cyclohexanone Unused Cyclohexanone container Properly Labeled, Sealed, and Compatible Waste Container waste_cyclohexanone->container waste_contaminated Contaminated Materials (e.g., gloves, absorbent) waste_contaminated->container storage Designated Hazardous Waste Storage Area (Cool, Dry, Well-Ventilated) container->storage disposal Licensed Hazardous Waste Disposal Contractor storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.